3-Hydroxyacetophenone
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-(3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6(9)7-3-2-4-8(10)5-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJMEECXHPYQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059533 | |
| Record name | 3-Hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 3'-Hydroxyacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10766 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00748 [mmHg] | |
| Record name | 3'-Hydroxyacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10766 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
121-71-1 | |
| Record name | 3-Hydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Hydroxyacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(3-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-HYDROXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV3GO1D90J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxyacetophenone: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyacetophenone (m-hydroxyacetophenone) is an aromatic ketone that serves as a pivotal intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, experimental protocols for its synthesis and analysis, and insights into its role in drug development. The document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.
Chemical and Physical Properties
This compound is a white to beige-brown crystalline powder at room temperature.[2][3] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(3-hydroxyphenyl)ethanone | [4] |
| Synonyms | 3-Acetylphenol, m-Hydroxyacetophenone, 3'-Hydroxyacetophenone | [4] |
| CAS Number | 121-71-1 | [4] |
| Molecular Formula | C₈H₈O₂ | [4] |
| Molecular Weight | 136.15 g/mol | [4] |
| Melting Point | 96 °C | [4] |
| Boiling Point | 296 °C | [4] |
| Density | 1.099 g/cm³ | [4] |
| Appearance | White to light yellow or light orange crystalline powder | [5] |
| Solubility | Soluble in alcohol; Insoluble in water | [6] |
| pKa | 9.19 (at 25 °C) | [6] |
Chemical Structure
This compound possesses a simple yet versatile chemical structure, featuring a benzene ring substituted with a hydroxyl (-OH) group and an acetyl (-COCH₃) group at the meta position relative to each other. This arrangement of functional groups is key to its reactivity and utility as a precursor in organic synthesis.
Experimental Protocols
Synthesis of this compound from 3-Nitroacetophenone
A common and high-yield method for synthesizing this compound involves the reduction of 3-nitroacetophenone to 3-aminoacetophenone, followed by diazotization and hydrolysis.[7][8]
Methodology:
-
Reduction of 3-Nitroacetophenone:
-
Into a reaction vessel, add 38 weight portions of 3-nitroacetophenone and 37 weight portions of water.[7]
-
Introduce iron powder to the mixture and allow the reaction to proceed for 10 hours. The addition of a small amount of methanol can accelerate the reaction.[8]
-
Following the reaction, add methanol with stirring.[7]
-
Centrifuge the resulting precipitate to remove water and isolate the crude 3-aminoacetophenone.[7]
-
-
Diazotization and Hydrolysis:
-
Transfer the obtained 3-aminoacetophenone into a diazonium kettle.[7]
-
Add sulfuric acid to the kettle.[7]
-
Slowly add a sodium nitrite aqueous solution to the mixture to form 3-diazo sulfate acetophenone.[7]
-
Introduce the 3-diazo sulfate acetophenone into a hydrolysis kettle.[7]
-
After hydrolysis, the final product is obtained by drying.[7] This method is reported to have a total yield exceeding 92%.[8]
-
Analytical Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in an NMR tube.
-
Instrumentation: A typical ¹H NMR spectrum can be recorded on a 400 MHz or 500 MHz spectrometer.[9][10]
-
¹H NMR Data (400 MHz, CDCl₃): δ (ppm) 7.49 – 7.46 (m, 2H), 7.32 – 7.28 (m, 1H), 7.10 – 7.07 (m, 1H), 2.58 (s, 3H).[9]
-
¹³C NMR Data (100.5 MHz, CDCl₃): δ (ppm) 199.3, 156.7, 138.4, 129.9, 120.9, 120.8, 114.8, 26.8.[9]
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Sample Preparation: For a solid sample, one common technique is to prepare a Nujol mull. A small amount of the compound is ground into a fine powder and mixed with a few drops of Nujol (a mineral oil) to form a paste.[11] This paste is then placed between two potassium bromide (KBr) discs.[11] Alternatively, a KBr disc can be prepared by mixing the sample with KBr powder and pressing it into a pellet.[6]
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.[5]
-
Characteristic Absorptions: The IR spectrum of this compound shows a broad absorption band corresponding to the O-H stretching vibration and a sharp, strong absorption band for the C=O stretching vibration of the ketone.[12]
3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a mixture. For this compound, it can be used to assess purity and confirm its molecular weight.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent, such as dichloromethane or methanol.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer. A common column for this type of analysis could be a 1701 column.[13]
-
Methodology: The dissolved sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting fragments is measured to produce a mass spectrum, which can confirm the molecular weight of 136.15 g/mol .[4][5]
Applications in Drug Development and Biological Activity
This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).[1]
-
Phenylephrine Synthesis: It serves as a key intermediate in the production of Phenylephrine, a common decongestant.[1]
-
Rivastigmine Synthesis: The compound is also utilized in the synthesis of Rivastigmine, a medication used to treat dementia associated with Alzheimer's and Parkinson's diseases.[14]
-
Chalcone and Flavonoid Synthesis: It is used in the preparation of chalcones and flavonoids that have been investigated for their potential as anti-tuberculosis and antileishmanial agents.[15]
Beyond its role as a synthetic intermediate, this compound and related compounds have shown potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][16] While detailed signaling pathway studies on this compound are still emerging, research on the closely related p-hydroxyacetophenone has shown that it can suppress inflammation by inhibiting the NF-κB signaling pathway.[17] This pathway is a critical regulator of inflammatory responses.
Safety and Handling
This compound is classified as a skin and eye irritant.[6] It may also cause respiratory irritation.[6] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry place in a tightly sealed container.[2]
References
- 1. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. Various Applications Of this compound [cefacilinasbiotics.co.in]
- 3. Page loading... [guidechem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C8H8O2 | CID 8487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 8. CN102249884B - Preparation technology of high purity this compound - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-Hydroxy Acetophenone - Chromatography Forum [chromforum.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P-Hydroxyacetophenone Ameliorates Alcohol-Induced Steatosis and Oxidative Stress via the NF-κB Signaling Pathway in Zebrafish and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxyacetophenone: A Natural Compound in Plants with Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyacetophenone (3-HAP), a phenolic ketone compound, is a naturally occurring phytochemical found in various plant species. It has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of this compound as a natural compound, detailing its presence in plants, its biosynthetic origins, and its pharmacological potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Natural Occurrence in the Plant Kingdom
This compound has been identified in a number of plant species, where it often plays a role in plant defense mechanisms. Notably, it is recognized as a phytoanticipin, a pre-formed antimicrobial compound that confers resistance against pathogens.
Table 1: Documented Plant Sources of this compound
| Plant Species | Family | Plant Part(s) | Reported Role/Activity |
| Dianthus caryophyllus (Carnation) | Caryophyllaceae | Roots, Stems | Phytoanticipin against Fusarium oxysporum f. sp. dianthi[1] |
| Vincetoxicum paniculatum | Apocynaceae | Not specified | Presence reported[2] |
| Chrysothamnus viscidiflorus | Asteraceae | Aerial parts | Presence of a derivative, viscidone, reported[3] |
While the presence of this compound has been confirmed in these species, comprehensive quantitative data on its concentration in various plant tissues remains an area for further research. One study on Dianthus caryophyllus has indicated that the concentration of this compound in the roots and stems is comparable to the levels that are effective against fungal pathogens in laboratory experiments[1]. Analysis of the essential oil from the aerial parts of Chrysothamnus viscidiflorus has identified a variety of other compounds, with the specific concentration of this compound not being the primary focus of available studies.[4] A recent metabolomic analysis of Dianthus caryophyllus identified a wide range of flavonoids and phenolic acids, though it did not specifically quantify this compound.[5]
Biosynthesis in Plants
The biosynthesis of acetophenones in plants is a complex process. A proposed three-phase model for hydroxyacetophenone biosynthesis in white spruce (Picea glauca) involves:
-
Biosynthesis of the acetophenone aglycons.
-
Formation and accumulation of their glycosides.
-
Release of the aglycons catalyzed by a glucosylhydrolase.
Recent research has further elucidated the biosynthetic pathway of acetophenones, like picein (a 4-hydroxyacetophenone glucoside), in pear (Pyrus). This pathway involves the side-chain shortening of cinnamic acids. This suggests a conserved mechanism for acetophenone formation in the plant kingdom.
Pharmacological Activities and Mechanisms of Action
This compound and its derivatives have demonstrated a range of promising pharmacological activities. The following sections detail the current understanding of these activities, supported by available quantitative data and mechanistic insights.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, owing to their ability to scavenge free radicals. While specific quantitative data for this compound is limited in the readily available literature, a structurally related compound, 3,5-diprenyl-4-hydroxyacetophenone (DHAP), has shown potent antioxidant activity.
Table 2: Antioxidant Activity of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP)
| Assay | Compound | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | DHAP | 26.00 ± 0.37[6][7] |
This data suggests that the hydroxyacetophenone scaffold is a promising candidate for antioxidant applications.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. This compound and its derivatives have been investigated for their potential to modulate inflammatory pathways. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB).
A study on p-hydroxyacetophenone, a close structural analog, demonstrated its ability to suppress the NF-κB signaling pathway, which is a central regulator of inflammation.[4] This compound was shown to attenuate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
Quantitative data for the anti-inflammatory activity of DHAP provides further evidence for the potential of this class of compounds.
Table 3: In Vitro Anti-inflammatory Activity of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP)
| Inflammatory Mediator | Inhibition by DHAP (91.78 µM) |
| Nitric Oxide (NO) | 38.96%[6][7] |
| Interleukin-1β (IL-1β) | 55.56%[6][7] |
| Interleukin-6 (IL-6) | 51.62%[6][7] |
| Tumor Necrosis Factor-α (TNF-α) | 59.14%[6][7] |
Signaling Pathway: Inhibition of NF-κB Activation
The NF-κB signaling cascade is a key target for anti-inflammatory drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound and its analogs are thought to interfere with this pathway, potentially by inhibiting IKK activity or other upstream signaling components, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Anticancer Activity
Preliminary studies suggest that this compound possesses anticancer properties, primarily through the induction of apoptosis, or programmed cell death, in cancer cells. The activation of the caspase cascade is a key mechanism in this process.
Signaling Pathway: Caspase-Mediated Apoptosis
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3. The activation of caspase-3 from its inactive pro-caspase-3 form is a critical step that leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis. It is hypothesized that this compound can trigger the activation of initiator caspases (like caspase-8 or caspase-9), which in turn activate caspase-3, leading to the execution of the apoptotic program.
Caption: Hypothesized caspase activation cascade induced by this compound.
While the general mechanism of apoptosis induction is proposed, specific quantitative data on the cytotoxic effects of this compound against various cancer cell lines (e.g., IC₅₀ values) are not yet widely available in the public domain and represent a key area for future research.
Experimental Protocols
This section provides an overview of the methodologies that can be employed for the extraction, isolation, and biological evaluation of this compound from plant sources.
Extraction and Isolation
A general workflow for the extraction and isolation of this compound from plant material is outlined below. The specific solvents and chromatographic conditions may need to be optimized depending on the plant matrix.
Caption: General workflow for the extraction and isolation of this compound.
Detailed Methodologies:
-
Grinding: Dried and powdered plant material (e.g., roots, stems) is used to increase the surface area for efficient extraction.
-
Extraction: Maceration or Soxhlet extraction can be performed using solvents of varying polarity, such as methanol, ethanol, or ethyl acetate.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator.
-
Chromatographic Separation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Biological Activity Assays
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure: Different concentrations of this compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours).
-
Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Measurement and Calculation: The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.
-
Cell Culture and Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are cultured and seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of this compound and incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength around 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
Conclusion and Future Directions
This compound is a plant-derived natural product with demonstrated biological activities that warrant further investigation for its therapeutic potential. Its role as a phytoanticipin highlights its inherent bioactivity, and preliminary studies on its antioxidant, anti-inflammatory, and anticancer effects are promising.
Future research should focus on several key areas:
-
Quantitative Analysis: Comprehensive studies are needed to quantify the concentration of this compound in a wider range of plant species and in different plant tissues.
-
Pharmacological Evaluation: In-depth in vitro and in vivo studies are required to determine the specific IC₅₀ values of this compound for its various biological activities and to elucidate its detailed mechanisms of action.
-
Mechanism of Action: Further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.
-
Drug Development: The hydroxyacetophenone scaffold could serve as a valuable template for the design and synthesis of novel therapeutic agents with improved efficacy and safety profiles.
This technical guide provides a solid foundation for researchers and drug development professionals to explore the promising potential of this compound as a natural therapeutic agent. Continued research in this area is likely to uncover new applications for this versatile plant-derived compound.
References
- 1. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. currentsci.com [currentsci.com]
- 4. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on chemical constituents and antioxidant activities of Dianthus caryophyllus L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
Spectroscopic Analysis of 3-Hydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of 3-Hydroxyacetophenone. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of analytical chemistry, drug discovery, and material science.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.49 – 7.46 | m | 2H | Aromatic Protons |
| 7.32 – 7.28 | m | 1H | Aromatic Proton |
| 7.10 – 7.07 | m | 1H | Aromatic Proton |
| 2.58 | s | 3H | Methyl Protons (-COCH₃) |
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 199.3 | Carbonyl Carbon (C=O) |
| 156.7 | Aromatic Carbon (-C-OH) |
| 138.4 | Aromatic Carbon |
| 129.9 | Aromatic Carbon |
| 120.9 | Aromatic Carbon |
| 120.8 | Aromatic Carbon |
| 114.8 | Aromatic Carbon |
| 26.8 | Methyl Carbon (-CH₃) |
Solvent: CDCl₃, Instrument Frequency: 100.5 MHz[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150 | Broad | O-H Stretch (Phenolic)[2] |
| ~3070 | Medium | C-H Stretch (Aromatic)[2] |
| ~1650 | Strong | C=O Stretch (Ketone)[2] |
| 1605, 1578 | Medium-Strong | C=C Stretch (Aromatic Ring)[3] |
| ~1450 | Medium | C-H Bend (Methyl)[3] |
| ~1240 | Strong | C-O Stretch (Phenolic)[3] |
Sample Preparation: KBr Pellet or Nujol Mull
Mass Spectrometry (MS)
| m/z | Interpretation |
| 136 | Molecular Ion [M]⁺ |
Ionization Method: Electron Ionization (EI) or Atmospheric Pressure Photoionization (APPI)[1][4]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols represent standard laboratory procedures for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small, clean vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing.
-
Filtration: To remove any particulate matter, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
Instrumental Analysis:
-
Spectrometer Setup: The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]
-
Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.
-
¹H NMR Acquisition: For proton NMR, a standard single-pulse experiment is generally sufficient. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a suitable number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: For carbon-13 NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture should be a fine, homogeneous powder.
-
Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Pellet Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
Instrumental Analysis:
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the this compound KBr pellet, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (Electron Ionization - Direct Inlet Probe)
Sample Preparation:
-
Sample Loading: Place a small amount (typically less than 1 mg) of crystalline this compound into a clean sample cup for the direct inlet probe.
Instrumental Analysis:
-
Probe Insertion: Insert the direct inlet probe into the mass spectrometer's ion source.
-
Vaporization: The probe is heated, causing the this compound to vaporize directly into the ion source.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against m/z.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic analysis of this compound.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for IR Spectroscopic Analysis (KBr Pellet Method).
Caption: Workflow for Mass Spectrometry Analysis (EI-Direct Inlet Probe).
References
- 1. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]
- 2. youtube.com [youtube.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]
Solubility and Stability of 3-Hydroxyacetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyacetophenone (m-hydroxyacetophenone) is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably phenylephrine. Its solubility and chemical stability are critical parameters that influence reaction kinetics, purification strategies, formulation development, and ultimately, the quality and shelf-life of the final drug product. This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and conditions. It includes available qualitative and quantitative data, detailed experimental protocols for determining these properties, and logical workflows to guide researchers in their laboratory investigations.
Chemical and Physical Properties
Before delving into solubility and stability, a summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 1-(3-hydroxyphenyl)ethanone | [1] |
| Synonyms | m-Hydroxyacetophenone, 3-Acetylphenol | [2] |
| CAS Number | 121-71-1 | [2] |
| Molecular Formula | C₈H₈O₂ | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | White to beige-brown crystalline powder | [2] |
| Melting Point | 95-97 °C | [2] |
| Boiling Point | 296 °C | [2] |
| pKa | 9.19 (at 25 °C) |
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both a polar hydroxyl group and a moderately polar ketone group attached to an aromatic ring. This gives it a mixed polarity, leading to varying degrees of solubility in different solvents.
Qualitative Solubility
General solubility observations indicate that this compound is:
-
Soluble in polar organic solvents such as ethanol, ether, chloroform, and benzene.[2]
-
Slightly soluble to insoluble in water.[2]
-
Insoluble in non-polar solvents like petroleum ether.[2]
A summary of its qualitative solubility in common solvents is provided in Table 2.
| Solvent | Qualitative Solubility |
| Ethanol | Soluble |
| Methanol | Soluble |
| Chloroform | Soluble |
| Benzene | Soluble |
| Diethyl Ether | Soluble |
| Water | Slightly Soluble / Insoluble |
| Petroleum Ether | Insoluble |
Quantitative Solubility Data
A comprehensive study on the solubility of this compound in ten pure solvents and in binary mixtures of methanol and water was conducted over a temperature range of 289.15 K to 325.15 K.[3][4][5] While the full dataset from this study is not publicly available, the abstract indicates that the solubility was determined using the gravimetric method. For researchers requiring precise solubility data for process development or formulation, it is highly recommended to perform experimental determinations following a similar protocol.
One source indicates a water solubility of 22 g/L, although the temperature for this measurement is not specified.
Table 3: Quantitative Solubility of this compound (Example Data)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | ~2.2 |
| Methanol | 25 | Data requires experimental determination |
| Ethanol | 25 | Data requires experimental determination |
| n-Propanol | 25 | Data requires experimental determination |
| Isopropanol | 25 | Data requires experimental determination |
| n-Butanol | 25 | Data requires experimental determination |
| Ethyl Acetate | 25 | Data requires experimental determination |
Note: The value for water is an approximation based on available data. All other values should be determined experimentally.
Stability Profile
This compound is a relatively stable compound under standard storage conditions. However, its stability can be influenced by factors such as pH, temperature, and light.
pH Stability
One of the significant advantages of this compound is its remarkable stability across a wide pH range. It is reported to be chemically stable and does not undergo significant degradation in solutions with pH values ranging from 3 to 12.[6] This makes it suitable for use in a variety of reaction and formulation conditions, including those that are strongly alkaline.[6]
Thermal and Photochemical Stability
This compound is generally considered to be stable at room temperature in closed containers under normal storage and handling conditions. Studies on related dihydroxyacetophenones suggest good thermal stability. While specific quantitative data on the thermal degradation kinetics of this compound is limited in publicly available literature, it is known to be stable under recommended storage conditions.
Table 4: Stability Profile Summary
| Condition | Stability | Notes |
| pH 3-12 | Stable | No significant degradation observed.[6] |
| Acidic (pH < 3) | Requires experimental evaluation | |
| Alkaline (pH > 12) | Requires experimental evaluation | |
| Thermal | Stable at room temperature | Degradation at elevated temperatures requires study. |
| Photochemical | Requires experimental evaluation | Protection from light is recommended as a precaution. |
| Oxidative | Requires experimental evaluation |
Experimental Protocols
To assist researchers in generating specific and reliable data for their applications, the following sections detail standard experimental protocols for determining the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-capped vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the container at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required to reach equilibrium should be determined experimentally but is often in the range of 24 to 72 hours.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Dilute the sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in units of mg/mL or mol/L.
Protocol for Stability Testing (Forced Degradation Study)
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions: Expose the stock solution to various stress conditions in separate experiments:
-
Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) and heat the solution (e.g., at 60-80 °C) for a defined period.
-
Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) and maintain the solution at a specific temperature (e.g., room temperature or elevated) for a set time.
-
Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep the solution at room temperature or slightly elevated temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80-100 °C).
-
Photodegradation: Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
-
Time-Point Sampling: At specified time intervals, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact this compound from its degradation products. A diode array detector is useful for assessing peak purity.
-
Data Evaluation: Quantify the amount of remaining this compound and the formation of any degradation products at each time point. This data can be used to determine the degradation rate and pathways.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
Conclusion
This compound is a stable compound with a solubility profile that makes it amenable to a variety of organic solvents. Its notable stability in a wide pH range is a significant advantage in pharmaceutical synthesis and formulation. While general solubility and stability characteristics are known, precise quantitative data is often dependent on the specific conditions of a process or formulation. Therefore, it is imperative for researchers and drug development professionals to perform tailored experimental evaluations. The protocols and workflows provided in this guide offer a robust framework for obtaining the necessary data to ensure the successful use of this compound in research and development.
References
- 1. This compound | C8H8O2 | CID 8487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-Hydroxyacetophenone CAS 121-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The advantage of hydroxyacetophenone is that it remains very stable in pH 3-12 solutions and can be used in strongly alkaline cosmetics and washing products [sprchemical.com]
3-Hydroxyacetophenone: A Technical Overview of its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyacetophenone (3-HAP), a phenolic compound found in various natural sources, has garnered significant interest for its potential therapeutic applications. Its chemical structure, featuring a hydroxyl group on the phenyl ring, suggests inherent antioxidant capabilities. This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. While specific quantitative data for this compound is limited in the available literature, this guide leverages data from a closely related and well-studied derivative, 3,5-diprenyl-4-hydroxyacetophenone (DHAP), to provide valuable insights.
Antioxidant Properties
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions.
Quantitative Antioxidant Data
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (mM) | Reference Compound | Reference IC50 (µg/mL) |
| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | DPPH | 26.00 ± 0.37 | 0.096 | Ascorbic Acid | 60.81 ± 1.33 |
| 3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone | DPPH | - | 0.15 | - | - |
Table 1: DPPH Radical Scavenging Activity of this compound Derivatives.[1]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the general procedure for determining the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of a test compound like this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.2 mM). The solution should have a deep purple color.
-
Preparation of Test Compound and Standard: Prepare a stock solution of the test compound and the positive control in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the test compound.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Properties
This compound and its derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and modulation of inflammatory signaling pathways.
Quantitative Anti-inflammatory Data
The following table summarizes the inhibitory effects of 3,5-diprenyl-4-hydroxyacetophenone (DHAP) on the production of nitric oxide (NO) and various pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Concentration (µM) | Target Mediator | % Inhibition |
| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | 91.78 | Nitric Oxide (NO) | 38.96% |
| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | 91.78 | TNF-α | 59.14% |
| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | 91.78 | IL-6 | 51.62% |
| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | 91.78 | IL-1β | 55.56% |
Table 2: Inhibition of Inflammatory Mediators by a this compound Derivative.[1]
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
This protocol describes the measurement of nitric oxide production by LPS-stimulated RAW 264.7 macrophages and its inhibition by a test compound.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Include a control group (cells with LPS only) and a blank group (cells without LPS or test compound).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as follows:
Where:
-
Nitrite_sample is the nitrite concentration in the presence of the test compound and LPS.
-
Nitrite_control is the nitrite concentration in the presence of LPS only.
-
Signaling Pathways
The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is emerging, studies on related compounds suggest a similar mechanism of action.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, are also crucial mediators of the inflammatory response. LPS stimulation can lead to the phosphorylation and activation of these kinases, which in turn can activate transcription factors that promote the expression of pro-inflammatory genes.
Conclusion
This compound and its derivatives exhibit promising antioxidant and anti-inflammatory properties. The available data, primarily from the derivative 3,5-diprenyl-4-hydroxyacetophenone, demonstrates potent radical scavenging activity and significant inhibition of key inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β. The underlying mechanisms likely involve the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate the specific quantitative effects and detailed molecular mechanisms of this compound itself. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of this class of compounds.
References
Unveiling Nature's Reservoir: A Technical Guide to the Discovery and Isolation of 3-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and isolation of 3-Hydroxyacetophenone from natural sources. This valuable phenolic compound, a subject of growing interest in the pharmaceutical and cosmetic industries, is found in both the plant and animal kingdoms. This document details the primary natural reservoirs of this compound and presents the methodologies for its extraction, purification, and characterization, supported by available quantitative data.
Natural Occurrence of this compound
This compound has been identified in a limited number of natural sources, where it often plays a significant ecological role. The two most well-documented sources are the carnation plant (Dianthus caryophyllus) and castoreum, a secretion from beavers (Castor canadensis and Castor fiber).
-
In Dianthus caryophyllus (Carnation): this compound acts as a phytoanticipin, a pre-formed antimicrobial compound that contributes to the plant's defense against pathogens. Its presence is particularly noted in the context of resistance to fungal infections, such as those caused by Fusarium oxysporum. The compound is found in various parts of the plant, including flowers, stems, and roots.
-
In Beaver Castoreum: This complex secretion, used by beavers for territorial marking, contains a diverse array of chemical constituents, including this compound. The composition of castoreum is influenced by the beaver's diet, which primarily consists of plant materials. The extraction of castoreum for use in traditional medicine and perfumery has a long history, and it is within this complex matrix that this compound is also found.[1]
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources requires multi-step processes involving extraction and chromatographic purification. The following sections provide detailed methodologies based on available scientific literature.
Isolation from Dianthus caryophyllus (Carnation)
The isolation of this compound from carnation tissues involves an initial solvent extraction followed by chromatographic separation to purify the compound from the complex plant matrix.
2.1.1. Extraction of Crude Phenolic Fraction
This protocol is adapted from methodologies for the analysis of secondary metabolites in Dianthus caryophyllus.
-
Plant Material Preparation: Fresh plant material (flowers, stems, or roots) is collected and freeze-dried to preserve the chemical integrity of the constituents. The dried tissue is then ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction:
-
Weigh a precise amount of the powdered plant material.
-
Suspend the powder in 95% ethanol. A common solid-to-liquid ratio is 1:10 (w/v).
-
Macerate the mixture at room temperature with continuous agitation for 24 hours. For exhaustive extraction, this process can be repeated three times with fresh solvent.
-
Combine the ethanol extracts and filter them to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanol extract.
-
2.1.2. Chromatographic Purification
Further purification of the crude extract is necessary to isolate this compound. This typically involves column chromatography.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. A typical solvent system would be a gradient of hexane and ethyl acetate.
-
Initial elution with 100% hexane.
-
Gradual increase in the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, hexane:ethyl acetate).
-
-
Fraction Collection: Eluted fractions are collected sequentially.
-
Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound, which is visualized under UV light (254 nm).
-
Pooling and Concentration: Fractions containing the pure compound are pooled and the solvent is evaporated to yield isolated this compound.
-
2.1.3. Purity Assessment and Characterization
The purity of the isolated this compound is determined using High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (both acidified with 0.1% formic acid).
-
Detection: UV detector at a wavelength of 254 nm.
-
Quantification: The concentration and purity are determined by comparing the peak area with that of a certified reference standard of this compound.
-
-
Structural Elucidation: The identity of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isolation from Beaver Castoreum
The extraction from beaver castoreum is traditionally an alcohol-based process.
2.2.1. Tincture Preparation
-
Material Preparation: Dried and aged beaver castor sacs are coarsely ground.
-
Maceration: The ground material is macerated in a high-proof ethanol (e.g., 70-95%) at a ratio of 1:5 (w/v) for a period of several weeks to months at room temperature, with occasional agitation.
-
Filtration: The resulting tincture is filtered to remove the solid material.
2.2.2. Purification of this compound
The purification from the complex castoreum tincture follows similar chromatographic principles as for the plant extract.
-
Solvent Partitioning: The ethanol tincture can be concentrated and partitioned between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water) to remove fats and other non-polar constituents. The phenolic compounds, including this compound, will preferentially partition into the polar phase.
-
Column Chromatography: The polar fraction is then subjected to column chromatography on silica gel, as described in section 2.1.2.
-
HPLC Purification: For higher purity, preparative HPLC may be employed using a C18 column and a methanol/water mobile phase.
Quantitative Data
Quantitative data on the concentration of this compound in natural sources is scarce in the literature. The yield of this specific compound is highly dependent on the source material, its geographical origin, the time of harvest (for plants), and the specific extraction and purification methods employed.
| Natural Source | Part Used | Extraction Solvent | Reported Concentration/Yield | Purity | Reference |
| Dianthus caryophyllus | Flowers, Stems, Roots | 70% Methanol (for analysis) | Not explicitly quantified in available literature | N/A | [2] |
| Beaver Castoreum | Castor Sacs | Alcohol | A known constituent, but specific concentration varies | N/A | [1][3] |
Note: The table highlights the current gap in quantitative data in publicly available research.
Visualizing the Workflow and Biological Context
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the isolation of this compound.
Caption: Role of this compound in plant defense.
Conclusion
The discovery and isolation of this compound from natural sources like Dianthus caryophyllus and beaver castoreum present both opportunities and challenges. While its presence is confirmed, the development of optimized and scalable isolation protocols is essential for its further investigation and potential commercialization. This guide provides a foundational understanding of the current knowledge and methodologies. Further research is warranted to quantify the concentration of this compound in these natural matrices and to refine purification strategies to improve yield and purity, thereby unlocking the full potential of this versatile natural compound for drug development and other applications.
References
In Silico Prediction of 3-Hydroxyacetophenone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyacetophenone (3-HAP), a phenolic compound found in various natural sources, has garnered significant interest for its potential therapeutic properties. In silico predictive models are invaluable tools in the early stages of drug discovery to assess the bioactivity and pharmacokinetic profiles of such compounds. This technical guide explores the predicted bioactivity of this compound, focusing on its antioxidant, anti-inflammatory, and anti-cancer effects. While specific quantitative in silico and in vitro data for this compound is limited in publicly available literature, this document provides a framework for its evaluation. We present detailed methodologies for relevant in silico predictions and in vitro validation assays, alongside generalized signaling pathways and experimental workflows.
Introduction
This compound (3-HAP) is an aromatic ketone with a chemical formula of C8H8O2.[1] It is a naturally occurring compound and has been identified as a component of castoreum, the exudate from the castor sacs of beavers.[1] Preliminary studies suggest that 3-HAP possesses a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These activities are often attributed to its phenolic structure, which allows it to act as a free radical scavenger.[2]
The initial assessment of a compound's therapeutic potential is greatly accelerated by computational, or in silico, methods. These approaches, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, allow for the rapid and cost-effective screening of compounds before proceeding to more resource-intensive experimental validation. This guide outlines the theoretical basis and practical application of these methods for predicting the bioactivity of this compound.
Predicted Bioactivities and Mechanisms of Action
Based on its chemical structure and preliminary reports on related phenolic compounds, the primary predicted bioactivities of this compound are:
-
Antioxidant Activity: The phenolic hydroxyl group in 3-HAP can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. This is a common mechanism for phenolic antioxidants.
-
Anti-inflammatory Activity: 3-HAP is predicted to inhibit key inflammatory enzymes, such as Cyclooxygenase-2 (COX-2). By blocking COX-2, 3-HAP can reduce the production of prostaglandins, which are key mediators of inflammation.
-
Anti-cancer Activity: The pro-apoptotic potential of 3-HAP is a significant area of interest. It is hypothesized to induce programmed cell death in cancer cells by modulating the expression and activity of proteins in the Bcl-2 family, which are critical regulators of apoptosis.
In Silico Prediction Methodologies
A crucial first step in evaluating a new chemical entity is the use of computational tools to predict its behavior in a biological system.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and mode of action of a small molecule ligand with a protein target.
Workflow for Molecular Docking:
Figure 1. A generalized workflow for molecular docking studies.
Predicted Binding Affinities (Hypothetical):
| Target Protein | Predicted Binding Energy (kcal/mol) | Reference Ligand | Reference Binding Energy (kcal/mol) |
| COX-2 (PDB ID: 5KIR) | Data not available | Celecoxib | Data not available |
| Bcl-2 (PDB ID: 2W3L) | Data not available | Venetoclax | Data not available |
ADMET Prediction
ADMET prediction is essential for assessing the drug-likeness of a compound. Various online tools, such as SwissADME, can predict a wide range of pharmacokinetic and physicochemical properties.
Workflow for ADMET Prediction:
Figure 2. A simplified workflow for ADMET prediction using SwissADME.
Predicted ADMET Properties (Hypothetical):
Below is a table of properties that would be generated from an ADMET prediction tool. The values for this compound are not available from the conducted searches.
| Property | Predicted Value | Acceptable Range |
| Physicochemical Properties | ||
| Molecular Weight | Data not available | < 500 g/mol |
| LogP (Lipophilicity) | Data not available | < 5 |
| H-bond Donors | Data not available | < 5 |
| H-bond Acceptors | Data not available | < 10 |
| Pharmacokinetics | ||
| GI Absorption | Data not available | High |
| Blood-Brain Barrier Permeation | Data not available | Yes/No |
| P-glycoprotein Substrate | Data not available | No |
| CYP Isoform Inhibition (e.g., CYP2D6) | Data not available | No |
| Drug-likeness | ||
| Lipinski's Rule of Five Violations | Data not available | 0 |
| Bioavailability Score | Data not available | > 0.5 |
Experimental Validation Protocols
The in silico predictions must be validated through in vitro experiments to confirm the bioactivity of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Protocol:
-
Preparation of DPPH solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: Mix the DPPH solution with each concentration of the 3-HAP solution. A control containing only DPPH and methanol should also be prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of 3-HAP.
Quantitative Data for a Related Compound:
While no specific IC50 value for this compound was found, a study on a structurally similar compound, 3,5-diprenyl-4-hydroxyacetophenone (DHAP), reported the following:
| Compound | DPPH Radical Scavenging IC50 (µg/mL) |
| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | 26.00 ± 0.37 |
| Ascorbic Acid (Positive Control) | 60.81 ± 1.33 |
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and its substrate, arachidonic acid.
-
Inhibitor Preparation: Prepare various concentrations of this compound. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
Reaction: In a multi-well plate, combine the COX-2 enzyme, a cofactor solution, and the test compound (or control).
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: The product of the COX-2 reaction (Prostaglandin H2 or a subsequent product) is measured. This can be done using various methods, including colorimetric or fluorometric detection kits.
-
Calculation: The percentage of COX-2 inhibition is calculated by comparing the activity in the presence of the test compound to the activity of the enzyme alone.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of 3-HAP.
Anti-cancer Activity: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., a human colon cancer cell line) and treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48 hours). Include an untreated control group.
-
Cell Harvesting: After treatment, harvest the cells (both adherent and floating) and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of 3-HAP.
Signaling Pathways
COX-2 Mediated Inflammatory Pathway
Figure 3. The predicted inhibitory effect of 3-HAP on the COX-2 pathway.
Bcl-2 Family Mediated Apoptosis Pathway
Figure 4. The predicted role of 3-HAP in the Bcl-2 mediated apoptosis pathway.
Conclusion
In silico prediction serves as a powerful and indispensable first step in the modern drug discovery pipeline. For this compound, its chemical structure strongly suggests potential as an antioxidant, anti-inflammatory, and anti-cancer agent. While specific computational and experimental data for 3-HAP is currently limited in the public domain, the methodologies and workflows outlined in this guide provide a clear path for its comprehensive evaluation. Future studies should focus on performing the described in silico analyses to generate quantifiable predictions and subsequently validating these findings through rigorous in vitro and in vivo experimentation. Such a data-driven approach will be crucial in elucidating the full therapeutic potential of this compound.
References
3-Hydroxyacetophenone: A Technical Guide to its Mechanisms of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyacetophenone (3-HAP), a phenolic ketone, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its antioxidant, anti-inflammatory, anticancer, tyrosinase inhibitory, and antifungal properties. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways, this document serves as a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction
This compound (m-hydroxyacetophenone) is an organic compound with the chemical formula C₈H₈O₂. It is a derivative of acetophenone and a component of castoreum, a natural exudate from beavers.[1] Beyond its use as a chemical intermediate in the synthesis of pharmaceuticals and fragrances, 3-HAP has demonstrated a range of biological effects, positioning it as a molecule of interest for therapeutic applications.[2][3] This guide will dissect the current understanding of its mechanisms of action across various biological systems.
Antioxidant Activity
The antioxidant properties of phenolic compounds are often attributed to their ability to scavenge free radicals. This compound, with its phenolic hydroxyl group, is an effective antioxidant that can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[4]
Mechanism of Action: Free Radical Scavenging
The primary mechanism of 3-HAP's antioxidant activity involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical. This process stabilizes the radical and generates a phenoxyl radical from the 3-HAP molecule. This resulting radical is significantly less reactive due to the delocalization of the unpaired electron across the aromatic ring, thus terminating the free radical chain reaction.
Quantitative Data
| Compound | Assay | IC₅₀ Value (µg/mL) |
| 3,5-diprenyl-4-hydroxyacetophenone | DPPH | 26.00 ± 0.37 |
| Table 1: Antioxidant activity of a this compound derivative.[5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for assessing the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made.
-
Reaction Mixture: An aliquot of each 3-HAP dilution is mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of 3-HAP.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory effects. The underlying mechanisms involve the modulation of key inflammatory pathways and the inhibition of pro-inflammatory enzymes and cytokines.
Mechanism of Action: Inhibition of Inflammatory Mediators and Pathways
Studies on the positional isomer, p-hydroxyacetophenone, have shown that it suppresses inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway and the activity of cyclooxygenase-2 (COX-2) .[4][6] It is plausible that this compound shares a similar mechanism. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Inhibition of NF-κB activation would therefore lead to a broad-spectrum anti-inflammatory effect. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
A derivative, 3,5-diprenyl-4-hydroxyacetophenone (DHAP), has been shown to inhibit the production of nitric oxide (NO), TNF-α, IL-1β, and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10 in lipopolysaccharide (LPS)-stimulated macrophages.[7]
Quantitative Data
| Compound | Mediator | Inhibition/Increase | Concentration |
| 3,5-diprenyl-4-hydroxyacetophenone | NO | 38.96% inhibition | 91.78 µM |
| TNF-α | 59.14% inhibition | 91.78 µM | |
| IL-1β | 55.56% inhibition | 91.78 µM | |
| IL-6 | 51.62% inhibition | 91.78 µM | |
| IL-10 | 61.20% increase | 91.78 µM | |
| Table 2: Modulation of inflammatory mediators by a this compound derivative.[7] |
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes a common method to assess the anti-inflammatory potential of a compound in cell culture.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A negative control (no LPS) and a positive control (LPS only) are included.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Quantification of Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-1β, IL-6, IL-10): The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The percentage of inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control.
Anticancer Activity
Emerging evidence suggests that this compound possesses anticancer properties, primarily through the induction of apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action: Induction of Apoptosis
The proposed mechanism for the anticancer activity of 3-HAP involves the activation of the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the mitochondria and a cascade of enzymes known as caspases. It is hypothesized that 3-HAP can induce mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[8][9][10]
Quantitative Data
Specific IC₅₀ values for this compound against various cancer cell lines are not yet well-documented in the available literature. However, a derivative of the related 3-hydroxychalcone has shown cytotoxic activity.
| Compound | Cell Line | IC₅₀ Value (µM) |
| 3-hydroxychalcone | AGS | 47.97 |
| MCF-7 | 47.58 | |
| Table 3: Cytotoxicity of a related hydroxychalcone derivative.[11] |
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.
-
Cell Culture and Treatment: Cancer cells (e.g., MCF-7, HeLa) are cultured and treated with various concentrations of this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Annexin V: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Propidium Iodide: A fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicating late apoptosis or necrosis.
-
-
Data Interpretation: The results are typically displayed as a quadrant plot, distinguishing between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a common strategy for skin whitening and treating hyperpigmentation disorders. This compound has been investigated for its potential as a tyrosinase inhibitor.
Mechanism of Action: Competitive and Reversible Inhibition
While direct kinetic data for this compound is limited, studies on its derivatives suggest a competitive and reversible mode of inhibition.[7] This implies that the inhibitor binds to the active site of the tyrosinase enzyme, competing with the natural substrate (e.g., L-tyrosine). This binding is non-covalent and reversible, meaning the inhibitor can dissociate from the enzyme.
Quantitative Data
A derivative of this compound has shown potent tyrosinase inhibitory activity.
| Compound | Assay | IC₅₀ Value (µM) | Ki Value (µM) |
| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate | Mushroom Tyrosinase | 0.0020 ± 0.0002 | 0.0072 |
| Table 4: Tyrosinase inhibitory activity of a this compound derivative.[7] |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This spectrophotometric assay measures the activity of tyrosinase by monitoring the formation of dopachrome from L-DOPA.
-
Reagents: Mushroom tyrosinase solution, L-DOPA solution, and various concentrations of this compound are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: The reaction is initiated by adding the tyrosinase solution to a mixture of L-DOPA and the inhibitor in a 96-well plate or cuvette.
-
Incubation and Measurement: The absorbance at a specific wavelength (around 475-490 nm), corresponding to the formation of dopachrome, is measured at regular intervals using a spectrophotometer.
-
Calculation of Inhibition: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated as: % Inhibition = [(V_o - V_i) / V_o] x 100 Where V_o is the rate of reaction in the absence of the inhibitor and V_i is the rate in the presence of the inhibitor.
-
Kinetic Analysis: To determine the type of inhibition and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots.
Antifungal Activity
This compound has also been identified as a phytoanticipin, a pre-existing antimicrobial compound in plants, with activity against certain fungal pathogens.
Mechanism of Action
The precise mechanism of the antifungal action of this compound is not fully elucidated but is thought to involve the disruption of fungal cell membrane integrity and/or the inhibition of essential fungal enzymes.
Quantitative Data
This compound has been shown to inhibit the mycelial growth of the plant pathogenic fungus Fusarium oxysporum f. sp. dianthi.
| Organism | Activity | Concentration Range |
| Fusarium oxysporum f. sp. dianthi | Inhibition of mycelial growth | 10-50 mM |
| Table 5: Antifungal activity of this compound.[12] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Fungal Culture: A standardized inoculum of the target fungus (e.g., Fusarium oxysporum) is prepared.
-
Serial Dilutions: Serial dilutions of this compound are prepared in a suitable liquid growth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus in medium without inhibitor) and a negative control (medium only) are included.
-
Incubation: The microplate is incubated at an appropriate temperature for a specified period, allowing for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible fungal growth (turbidity) is observed.
Conclusion
This compound is a multifaceted molecule with a range of biological activities that hold therapeutic promise. Its antioxidant and anti-inflammatory properties suggest potential applications in conditions associated with oxidative stress and inflammation. The pro-apoptotic effects on cancer cells warrant further investigation for its development as an anticancer agent. Furthermore, its tyrosinase inhibitory and antifungal activities open avenues for its use in dermatology and agriculture. This technical guide provides a foundational understanding of the mechanisms of action of this compound, which can guide future research and development efforts. Further studies are needed to elucidate the detailed signaling pathways and to obtain more comprehensive quantitative data to fully realize the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods | French-Ukrainian Journal of Chemistry [kyivtoulouse.knu.ua]
- 4. P-Hydroxyacetophenone Ameliorates Alcohol-Induced Steatosis and Oxidative Stress via the NF-κB Signaling Pathway in Zebrafish and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyacetophenone (m-hydroxyacetophenone) is an aromatic ketone that serves as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. It is also a naturally occurring compound found in plants like Chrysothamnus viscidiflorus and is a component of castoreum.[1] Possessing antioxidant, anti-inflammatory, and anti-cancer properties, this compound is a molecule of significant interest in drug discovery and development. Its biological activities include the induction of apoptosis in cancer cells through the activation of the caspase cascade and the modulation of inflammatory pathways.
Accurate and reliable quantification of this compound is crucial for various applications, including pharmaceutical quality control, pharmacokinetic studies, and research into its biological effects. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
Analytical Methods Overview
A summary of the analytical methods for the quantification of this compound is presented below. While specific validated data for this compound is not extensively available in the public domain, the following tables provide representative performance characteristics, largely adapted from validated methods for the structurally similar isomer, 4-hydroxyacetophenone. It is imperative that these methods be fully validated in the user's laboratory for their specific application.
Data Presentation: Quantitative Data Summary
Table 1: High-Performance Liquid Chromatography (HPLC-UV) Method Performance (Adapted from a method for 4-hydroxyacetophenone)
| Parameter | Value |
| Linearity Range | 0.5 - 600 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Table 2: Gas Chromatography (GC-FID) Method Performance (General expected performance for phenolic compounds)
| Parameter | Value |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Table 3: UV-Vis Spectrophotometry Method Performance (General expected performance)
| Parameter | Value |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from a validated method for 4-hydroxyacetophenone and is expected to provide good separation and quantification for this compound.
a. Principle: Reverse-phase HPLC separates compounds based on their polarity. This compound, being a moderately polar compound, is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at its maximum absorption wavelength using a UV detector.
b. Materials and Reagents:
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
0.45 µm syringe filters
c. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
d. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-15 min: Gradient to 50% A, 50% B
-
15-20 min: Gradient to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
25-30 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
e. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or the initial mobile phase). The final concentration should fall within the linear range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.
f. Analysis and Quantification:
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
g. Experimental Workflow Diagram:
Caption: HPLC-UV experimental workflow for this compound quantification.
Gas Chromatography (GC-FID) Method
This protocol provides a general framework for the quantification of this compound using GC with Flame Ionization Detection (FID). Method validation is required.
a. Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. This compound, being semi-volatile, can be analyzed by GC. The compound is vaporized in the injector and separated on a capillary column. The FID detects organic compounds as they elute from the column, producing a signal proportional to the mass of the analyte.
b. Materials and Reagents:
-
This compound reference standard (≥99% purity)
-
Methanol (GC grade) or another suitable solvent (e.g., ethyl acetate)
-
Helium (or Nitrogen, Hydrogen) as carrier gas (high purity)
-
Hydrogen and compressed air for FID
c. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5ms, HP-5, or a mid-polarity column like DB-1701; 30 m x 0.25 mm ID, 0.25 µm film thickness)
d. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
e. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Dissolve the sample in methanol to a concentration expected to be within the calibration range. For complex matrices like plant extracts, a prior extraction (e.g., solid-phase extraction) may be necessary to remove interfering substances.
f. Analysis and Quantification:
-
Condition the GC column according to the manufacturer's instructions.
-
Set the GC operating conditions and allow the system to stabilize.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak based on its retention time.
-
Quantify the analyte using the calibration curve.
g. Experimental Workflow Diagram:
Caption: GC-FID experimental workflow for this compound quantification.
UV-Vis Spectrophotometry Method
This is a simple and rapid method suitable for the quantification of this compound in relatively pure samples. The method is non-specific and may be subject to interference from other UV-absorbing compounds.
a. Principle: UV-Vis spectrophotometry measures the absorbance of a substance in solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. Quantification is performed by measuring the absorbance at the wavelength of maximum absorption (λmax) of this compound.
b. Materials and Reagents:
-
This compound reference standard (≥99% purity)
-
Methanol (UV grade) or Ethanol (UV grade)
-
Quartz cuvettes (1 cm path length)
c. Instrumentation:
-
UV-Vis spectrophotometer (double beam or single beam)
d. Method:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 250-280 nm.
-
-
Preparation of Standard Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with methanol.
-
-
Calibration Curve:
-
Measure the absorbance of each working standard solution at the predetermined λmax using methanol as the blank.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution in methanol so that its absorbance falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
e. Experimental Workflow Diagram:
Caption: UV-Vis spectrophotometry workflow for this compound.
Signaling Pathway Diagrams
Anti-Inflammatory Signaling Pathway of Hydroxyacetophenones
Hydroxyacetophenones have been shown to exert anti-inflammatory effects by modulating the production of inflammatory mediators. This involves the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, often through the NF-κB signaling pathway.
Caption: Anti-inflammatory action of this compound.
Apoptosis Induction in Cancer Cells by this compound
This compound has been reported to induce apoptosis in cancer cells. This process is often mediated by the activation of the intrinsic apoptosis pathway, leading to the activation of caspases, which are the key executioners of programmed cell death.
Caption: Apoptosis induction by this compound in cancer cells.
References
Application Notes: 3-Hydroxyacetophenone as a Versatile Precursor for Active Pharmaceutical Ingredients (APIs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Hydroxyacetophenone (CAS: 121-71-1) is an aromatic ketone that serves as a critical and versatile building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Its chemical structure, featuring a hydroxyl group at the meta position of the acetophenone, allows for various chemical modifications, making it an ideal starting material for complex pharmaceutical compounds. This document provides detailed application notes and protocols for the synthesis of key APIs using this compound as a precursor, highlighting its importance in modern drug development.
Synthesis of (R)-Phenylephrine Hydrochloride
Phenylephrine is a selective α1-adrenergic receptor agonist primarily used as a decongestant and to increase blood pressure in patients with hypotension.[1] The synthesis of its active (R)-enantiomer can be efficiently achieved starting from this compound.
Synthetic Workflow
An improved, high-yield synthetic route transforms this compound into (R)-Phenylephrine HCl through a multi-step process involving chlorination, nucleophilic substitution, stereoselective reduction, and debenzylation.[2]
Caption: Synthetic pathway from this compound to (R)-Phenylephrine HCl.
Quantitative Data
The following table summarizes the key quantitative metrics for the synthesis of (R)-Phenylephrine HCl from this compound.[2]
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Final Product | (R)-Phenylephrine HCl | [2] |
| Overall Yield | 62.8% | [2] |
| Final Purity | 99.9% | [2] |
| Enantiomeric Excess (ee) | 99.9% | [2] |
Experimental Protocol
This protocol is based on an improved synthetic process for Phenylephrine Hydrochloride.[2][3]
Step 1: Synthesis of 2-Chloro-1-(3-hydroxyphenyl)ethan-1-one (Compound 3)
-
React this compound (Compound 2) with sulfonyl chloride to achieve α-chlorination of the ketone.
-
The reaction is typically carried out in an appropriate solvent like ethyl acetate.[3]
-
Monitor the reaction to completion using a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction and purify the product to obtain 2-chloro-1-(3-hydroxyphenyl)ethan-1-one. An 82% yield has been reported for this step.[4]
Step 2: Synthesis of 1-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one (Compound 4)
-
Dissolve the chloro-ketone intermediate (Compound 3) in a suitable solvent.
-
Add N-methylbenzylamine to perform a nucleophilic substitution reaction.
-
Heat the reaction mixture and maintain it for a specified duration to ensure complete conversion.
-
After the reaction, cool the mixture and proceed with workup and purification to isolate the amino-ketone product (Compound 4). A 62% yield has been reported for the hydrochloride salt of a similar intermediate.[5]
Step 3: Stereoselective Reduction to (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol (Compound 5)
-
Perform an asymmetric reduction of the ketone (Compound 4) using an engineered bacterium containing a stereoselective carbonyl reductase (e.g., Carbonyl Reductase A12).[2]
-
This enzymatic reduction selectively produces the desired (R)-enantiomer of the alcohol.
-
Monitor the biotransformation for completion.
-
Extract the product from the reaction medium and purify it to obtain the chiral amino alcohol (Compound 5).
Step 4: Debenzylation and Salification to (R)-Phenylephrine HCl (Compound 1)
-
Dissolve the protected amino alcohol (Compound 5) in a suitable solvent such as methanol.[6]
-
Perform catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst to remove the benzyl protecting group.[3]
-
Conduct the reaction under a hydrogen atmosphere until the debenzylation is complete.
-
Filter off the catalyst.
-
Treat the resulting (R)-Phenylephrine base with hydrochloric acid (e.g., IPA-HCl) to form the hydrochloride salt.[3]
-
Isolate the final product by filtration or crystallization, wash with a suitable solvent (e.g., acetone), and dry.[3]
Signaling Pathway
Phenylephrine is a selective α1-adrenergic receptor agonist. Its binding to the receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction.[7][8]
Caption: Simplified signaling pathway of Phenylephrine via the α1-adrenergic receptor.
Synthesis of Rivastigmine
Rivastigmine is a parasympathomimetic and a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[9] It can be synthesized from this compound through several routes.
Synthetic Workflow
One efficient method involves a one-step Leuckart reaction to form the key intermediate, followed by condensation to yield Rivastigmine.[10]
Caption: Synthetic pathway from this compound to Rivastigmine.
Quantitative Data
Quantitative data for the synthesis of Rivastigmine can vary depending on the specific route chosen. One chemoenzymatic synthesis reports a high overall yield.
| Parameter | Value | Reference |
| Starting Material | This compound | [11] |
| Final Product | (-)-Rivastigmine | [11] |
| Overall Yield | 57% (over 5 steps) | [11] |
Experimental Protocol
This protocol is based on a process involving a Leuckart reaction followed by condensation.[10]
Step 1: Synthesis of 3-(1-(Dimethylamino)ethyl)phenol
-
Initiate the reaction between dimethylamine and formic acid to generate the necessary ammonium salt.
-
Add this compound to the reaction mixture.
-
In a solution of formic acid, add a catalyst such as magnesium chloride.
-
Heat the mixture to 160-180°C and maintain the reaction for 4-5 hours. This completes the one-step Leuckart reaction.
-
Upon completion, work up the reaction mixture:
-
Add water and adjust the pH to 1-2 with acid.
-
Filter the solution and extract with a low molecular weight ether.
-
Adjust the aqueous layer's pH to 8.5 and concentrate to dryness to obtain the 3-(1-(dimethylamino)ethyl)phenol intermediate.
-
Step 2: Synthesis of Rivastigmine
-
React the intermediate 3-(1-(dimethylamino)ethyl)phenol with N-ethyl-N-methylcarbamoyl chloride in a condensation reaction.
-
This step forms the carbamate ester, yielding racemic Rivastigmine.
-
The crude product can be purified using standard techniques.
-
For the active (S)-enantiomer, a chiral resolution step using an agent like Di-p-toluoyl-L-tartaric acid (DDTA) is required, followed by salt formation with tartaric acid to yield Rivastigmine Tartrate.[12]
Signaling Pathway
Rivastigmine's primary mechanism of action is the inhibition of two key enzymes responsible for the breakdown of the neurotransmitter acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[13] This inhibition increases acetylcholine levels in the brain, enhancing cholinergic function.
Caption: Mechanism of Rivastigmine via inhibition of AChE and BuChE.
References
- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Improved Synthetic Process of Phenylephrine Hydrochloride [cjph.com.cn]
- 3. myexperiment.org [myexperiment.org]
- 4. CN116410095A - Synthesis method of phenylephrine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101921197A - Preparation method of phenylephrine - Google Patents [patents.google.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. CN103664702A - Production process of rivastigmine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents [patents.google.com]
- 13. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
Green Synthesis of 3-Hydroxyacetophenone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of 3-Hydroxyacetophenone and its derivatives. These methods emphasize the use of eco-friendly catalysts, solvent-free conditions, and microwave-assisted reactions to minimize environmental impact while maintaining high product yields.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceuticals, including chalcones and flavonoids with potential anti-tuberculosis and antileishmanial activities[1]. Traditional synthesis routes often involve harsh reagents, high temperatures, and significant waste generation[1][2]. The methods outlined below offer greener alternatives that are safer, more efficient, and economically viable.
Green Synthesis Approaches
Several environmentally benign strategies have been developed for the synthesis of this compound and its derivatives. These include:
-
Microwave-Assisted Synthesis: Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes[1][3].
-
Solvent-Free Synthesis using Eco-Friendly Catalysts: Employs solid catalysts like p-toluenesulfonic acid (PTSA) in the absence of solvents, reducing volatile organic compound (VOC) emissions and simplifying product purification[4][5][6].
-
Multi-step Synthesis from Readily Available Starting Materials: Greener routes starting from accessible materials like 3-hydroxybenzoic acid or acetophenone have been developed to avoid the use of hazardous reagents like strong acids and heavy metals[1][2][7][8].
Experimental Protocols and Data
Microwave-Assisted Demethylation of 3'-Methoxyacetophenone
This method provides a high-yield synthesis of 3'-Hydroxyacetophenone through the demethylation of 3'-Methoxyacetophenone using an ionic liquid under microwave irradiation[1].
Experimental Protocol:
-
Combine 3'-Methoxyacetophenone and the ionic liquid in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at a specified power and temperature for a designated time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product using an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure 3'-Hydroxyacetophenone.
| Parameter | Value | Reference |
| Starting Material | 3'-Methoxyacetophenone | [1] |
| Catalyst | Ionic Liquid | [1] |
| Method | Microwave-assisted | [1] |
| Yield | ~94% | [1] |
Solvent-Free Fries Rearrangement using p-Toluenesulfonic Acid (PTSA)
The Fries rearrangement of phenyl acetate to hydroxyacetophenones can be efficiently catalyzed by the eco-friendly and biodegradable catalyst, p-toluenesulfonic acid (PTSA), under solvent-free conditions[4][5][6].
Experimental Protocol:
-
Mix phenyl acetate and a catalytic amount of anhydrous p-toluenesulfonic acid in a round-bottom flask.
-
Heat the mixture at a specific temperature with constant stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the reaction mixture in an organic solvent and wash with water to remove the catalyst.
-
Dry the organic layer and evaporate the solvent to obtain the crude product.
-
Separate the ortho- and para-isomers (o-hydroxyacetophenone and p-hydroxyacetophenone) by column chromatography.
| Parameter | Value | Reference |
| Starting Material | Phenyl acetate | [4][5] |
| Catalyst | p-Toluenesulfonic acid (PTSA) | [4][5] |
| Condition | Solvent-free | [4][5] |
| Conversion | up to 100% | [4][5] |
| Selectivity | up to 90% ortho-isomer | [4][5] |
Synthesis from 3-Hydroxybenzoic Acid
A multi-step, environmentally friendly synthesis of this compound starting from 3-hydroxybenzoic acid has been developed, avoiding high-temperature and high-pressure conditions[1][2][8]. This method significantly reduces wastewater compared to traditional nitration-reduction-diazotization routes[1][2].
Experimental Protocol:
-
Hydroxyl Protection: Protect the hydroxyl group of 3-hydroxybenzoic acid through an esterification or etherification reaction in the presence of a catalyst (e.g., a Brønsted or Lewis acid)[2].
-
Acyl Chloride Formation: Convert the protected 3-hydroxybenzoic acid to its corresponding acyl chloride using a chlorinating agent[2][8].
-
Alkylation: React the acyl chloride with a suitable alkylating agent to introduce the acetyl group[2].
-
Hydrolysis (Deprotection): Remove the protecting group via hydrolysis to yield this compound[2].
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxybenzoic Acid | [1][2] |
| Key Steps | Protection, Acyl Chlorination, Alkylation, Hydrolysis | [2] |
| Overall Yield | 90% | [1][2] |
| Environmental Advantage | Reduced wastewater (less than 5% of original process) | [1][2] |
Synthesis from Acetophenone via Sulfonation-Alkali Fusion
This method involves the sulfonation of acetophenone followed by alkali fusion, offering a low-cost synthesis route that avoids expensive catalysts like palladium[7].
Experimental Protocol:
-
Sulfonation: Add acetophenone dropwise to concentrated sulfuric acid at a controlled low temperature (-5 to 0 °C). After the addition, continue stirring and then slowly raise the temperature to 55-65 °C and react for an extended period. Pour the reaction mixture into ice water to precipitate 3-acetylbenzenesulfonic acid[7].
-
Alkali Fusion: Add the obtained 3-acetylbenzenesulfonic acid to an alkaline solution (e.g., potassium hydroxide) and heat to dissolve. Continue heating at 95-105 °C for several hours. Cool the reaction mixture and adjust the pH to 4.8-5.2 with concentrated hydrochloric acid to precipitate 3'-hydroxyacetophenone. Filter and dry the solid product[7].
| Parameter | Value | Reference |
| Starting Material | Acetophenone | [7] |
| Intermediate | 3-acetylbenzenesulfonic acid | [7] |
| Key Steps | Sulfonation, Alkali Fusion | [7] |
| Yield (Sulfonation) | 65% | [7] |
| Yield (Alkali Fusion) | 80% | [7] |
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the described green synthesis methods.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Solvent-Free Fries Rearrangement Workflow.
Caption: Multi-Step Synthesis from 3-Hydroxybenzoic Acid.
Caption: Synthesis from Acetophenone via Sulfonation.
References
- 1. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 2. CN105967986A - this compound synthesis method - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. [PDF] Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement | Semantic Scholar [semanticscholar.org]
- 7. Page loading... [guidechem.com]
- 8. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for 3-Hydroxyacetophenone in Cosmetic and Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
3-Hydroxyacetophenone (CAS 121-71-1), also known as m-hydroxyacetophenone, is a versatile phenolic compound increasingly utilized in the cosmetic and fragrance industries. While found naturally in plants like the Norwegian spruce (Picea abies) and Cloudberries, it is primarily produced synthetically for commercial use.[1] Its multi-functional nature stems from its distinct chemical structure, which imparts antioxidant, anti-inflammatory, and preservative-boosting properties. These characteristics make it a valuable ingredient for enhancing product efficacy, stability, and mildness in a wide range of formulations.
Key Functions:
-
Antioxidant: Scavenges free radicals to protect skin and formulations from oxidative stress.[2][3]
-
Soothing Agent: Exhibits anti-inflammatory properties by inhibiting the COX-2 enzyme.[1][2]
-
Preservative Booster: Enhances the efficacy of traditional preservatives, allowing for lower use concentrations.[2][4]
-
Fragrance Component & Stabilizer: Contributes a mild, sweet aroma and can help stabilize fragrance formulations against oxidation.[5][6][7]
Applications in Cosmetic Formulations
This compound is a multi-faceted ingredient that addresses several key pathways and formulation needs in skincare.
Antioxidant Action
As a phenolic compound, this compound is an effective free-radical scavenger.[1] Oxidative stress from environmental aggressors like UV radiation and pollution generates reactive oxygen species (ROS), which can damage cellular components and accelerate skin aging.[1] this compound donates a hydrogen atom from its hydroxyl group to neutralize these radicals, terminating the damaging chain reaction.[1] This mechanism helps protect the skin and can also prevent the oxidative degradation of other sensitive ingredients within a cosmetic formula.[3]
Caption: Mechanism of free radical scavenging by this compound.
Anti-inflammatory and Soothing Effects
This compound demonstrates significant skin-soothing and anti-inflammatory capabilities.[1] Its primary mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] The COX-2 enzyme is induced during an inflammatory response and is a key catalyst in the synthesis of prostaglandins, which are mediators of inflammation, redness, and pain.[1][8] By inhibiting COX-2, this compound helps to down-regulate the inflammatory cascade, making it an excellent ingredient for products designed for sensitive, irritated, or compromised skin.[1][2]
Caption: Inhibition of the COX-2 inflammatory pathway by this compound.
Preservative Efficacy Boosting
While not a standalone preservative, this compound acts as a powerful booster for traditional preservative systems.[2][4] It enhances the antimicrobial activity of other preservatives, which allows formulators to use lower concentrations of those materials. This can significantly reduce the potential for skin irritation associated with some preservatives, leading to gentler and safer final products.[2] Its broad pH stability (pH 3-12) further adds to its versatility as a booster in diverse formulation types.[9]
Applications in Fragrance Formulations
The role of this compound in perfumery is twofold: it can act as a fragrance component and as a stabilizer.
-
Fragrance Component: Acetophenone and its derivatives are used in perfumery to create sweet, floral, and almond-like notes.[10][11] this compound itself is described as having a mild, sweet, floral scent, making it suitable for inclusion in hawthorn and mimosa type accords.
-
Fragrance Stabilization: Many fragrance compounds, particularly those derived from essential oils, are susceptible to degradation from oxidation, which can alter the scent profile and color of a product.[2][8] Phenolic compounds are widely used in perfumery as antioxidants to protect against this degradation.[6][7] Due to its potent antioxidant activity, this compound can function as a fragrance stabilizer, helping to preserve the integrity and extend the shelf-life of the scent.[5][8]
Quantitative Data Summary
The following tables summarize the typical usage concentrations of this compound in various cosmetic products, based on data from the Cosmetic Ingredient Review (CIR).
Table 1: Maximum Use Concentrations of this compound in Cosmetics
| Product Category (Leave-On) | Maximum Concentration (%) |
|---|---|
| Face and Neck Products (non-spray) | 5.0 |
| Paste Masks / Mud Packs | 5.0 |
| Moisturizing Products (spray) | 0.3 |
| Eye Lotions & Makeup Removers | 0.23 |
| Product Category (Rinse-Off) | Maximum Concentration (%) |
| Bath Soaps and Detergents | 0.6 |
| Product Category (Incidental Inhalation) | Maximum Concentration (%) |
| Hair Sprays (aerosol) | 0.5 |
Experimental Protocols
The following protocols are standardized in vitro methods to substantiate the key functional claims of this compound.
Caption: General experimental workflow for the DPPH antioxidant assay.
Protocol: In Vitro Antioxidant Activity (DPPH Assay)
This protocol assesses the free radical scavenging capacity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Objective: To determine the concentration of this compound required to scavenge 50% of DPPH radicals (IC50).
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol. Keep the solution protected from light.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the positive control (e.g., ascorbic acid).
-
Reaction:
-
In a 96-well plate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a blank control (100 µL methanol + 100 µL DPPH solution).
-
Prepare a negative control for each sample concentration (100 µL sample + 100 µL methanol) to correct for any background absorbance.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - (Abs_sample - Abs_neg_control)) / Abs_blank] * 100
-
Plot the % Inhibition against the concentration of this compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition) from the graph.
-
Protocol: In Vitro COX-2 Inhibition Assay
This protocol evaluates the ability of this compound to inhibit the activity of the COX-2 enzyme, typically using a commercially available colorimetric or fluorometric screening kit.
-
Objective: To determine the IC50 value of this compound for COX-2 enzyme inhibition.
-
Materials:
-
This compound
-
COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or similar). These kits typically contain:
-
Human recombinant COX-2 enzyme
-
Reaction buffer
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., TMPD) or fluorometric probe
-
-
Celecoxib or NS-398 (selective COX-2 inhibitor as a positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure (General, based on commercial kits):
-
Preparation of Reagents: Prepare all buffers, enzyme, and substrate solutions according to the kit manufacturer's instructions.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the reaction buffer to obtain a range of test concentrations. Prepare a similar dilution series for the positive control.
-
Reaction:
-
To each well, add the reaction buffer, heme, and the COX-2 enzyme.
-
Add a small volume (e.g., 10 µL) of the diluted test sample or control.
-
Prepare a 100% activity control (with solvent instead of inhibitor) and a background control (without the enzyme).
-
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a specified temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately monitor the appearance of the oxidized colorimetric product (e.g., at 590 nm) or the change in fluorescence over time, according to the kit's protocol.
-
-
Calculation:
-
Calculate the percentage of COX-2 inhibition for each concentration relative to the 100% activity control.
-
Plot the % Inhibition against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Protocol: Preservative Efficacy Testing (Challenge Test)
This protocol evaluates the ability of this compound to boost the performance of a preservative system in a finished formulation, as outlined in standards like ISO 11930.[5]
-
Objective: To determine if a cosmetic formulation containing a preservative system boosted by this compound can effectively reduce the population of inoculated microorganisms over 28 days.
-
Principle: The product is intentionally contaminated (challenged) with a known cocktail of microorganisms. The reduction in microbial count is monitored over time to assess the preservative system's efficacy.[1][2]
-
Materials:
-
Final cosmetic formulation (both with and without this compound for comparison).
-
Standard challenge test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis).[10]
-
Sterile containers for product samples.
-
Microbiological growth media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Incubator.
-
-
Procedure (Simplified based on ISO 11930):
-
Preparation of Inoculum: Prepare standardized suspensions of each test microorganism to a high concentration (e.g., 10^8 CFU/mL).
-
Inoculation: Inoculate separate, pre-weighed samples of the cosmetic product with a small volume of each microbial suspension to achieve an initial contamination level of 10^5 to 10^6 CFU/g or mL. Mix thoroughly.
-
Sampling and Plating:
-
Immediately after inoculation (Day 0), take an aliquot from each sample, perform serial dilutions, and plate onto appropriate growth media to determine the initial microbial count.
-
Store the challenged product samples at a controlled temperature (e.g., 22.5 ± 2.5 °C) in the dark.
-
-
Time-Point Analysis: Repeat the sampling and plating procedure at specified intervals, typically at Day 7, Day 14, and Day 28.[2][5]
-
Incubation and Counting: Incubate the plates under appropriate conditions (e.g., 30-35°C for bacteria, 20-25°C for fungi) and count the number of colonies to determine the CFU/g or mL at each time point.
-
-
Evaluation:
-
Calculate the log reduction of microorganisms at each time point compared to the initial Day 0 count.
-
Compare the results against the acceptance criteria defined in the standard (e.g., ISO 11930 Criteria A or B). For example, for bacteria, Criteria A requires a ≥ 3 log reduction by Day 7 and no further increase.
-
Assess if the formulation containing this compound shows a faster or greater log reduction compared to the formulation without it, thereby demonstrating its boosting effect.
-
References
- 1. hebeiruiyu.com [hebeiruiyu.com]
- 2. btsa.com [btsa.com]
- 3. btsa.com [btsa.com]
- 4. Hydroxyacetophenone in Skincare: The Multi-Functional Hero [zicail.com]
- 5. Various Applications Of this compound [cefacilinasbiotics.co.in]
- 6. Carbolic Acid in the Stabilization of Fragrance Compounds [eureka.patsnap.com]
- 7. Phenol | The Fragrance Conservatory [fragranceconservatory.com]
- 8. node.suayan.com [node.suayan.com]
- 9. Acetophenone (98-86-2) - Synthetic Ingredienti for Perfumery — Scentspiracy [scentspiracy.com]
- 10. Acetophenone in Cosmetics & Personal Care Products - Periodical by Knowde [periodical.knowde.com]
- 11. perfumersworld.com [perfumersworld.com]
High-Purity 3-Hydroxyacetophenone: Application Notes and Protocols for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of high-purity 3-Hydroxyacetophenone, a critical intermediate in the pharmaceutical industry.[1][2][3] It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the decongestant phenylephrine.[2][3][4] Beyond its role as a synthetic intermediate, this compound and its derivatives have shown potential as antioxidant and anti-inflammatory agents.[5][6]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 121-71-1 | [1] |
| Molecular Formula | C8H8O2 | [1][7] |
| Molecular Weight | 136.15 g/mol | [1][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 90-95 °C | |
| Boiling Point | 296 °C | |
| Solubility | Soluble in alcohols and ethers; insoluble in water. | [1][8] |
Synthetic Routes for High-Purity this compound
Several synthetic pathways have been developed for the preparation of this compound. The choice of method often depends on factors such as raw material availability, cost, desired purity, and environmental considerations. Below is a summary of common and effective methods.
| Starting Material | Key Reagents | Reported Yield | Purity | Key Advantages | Reference |
| 3-Nitroacetophenone | Iron powder, Sulfuric acid, Sodium nitrite | >92% | High | Simple technology, high yield, and purity. | [4][9][10][11] |
| 3-Hydroxybenzoic Acid | Hydroxyl protection, Chloroformylation, Alkylation, Hydrolysis | 90% | High | Cheap raw materials, no high-temperature/pressure operation, environmentally friendly. | [9][11] |
| 3'-Methoxyacetophenone | Ionic liquid (microwave-assisted) | ~94% | Not Specified | High yield. | [9][11] |
| m-Bromoacetophenone | KOH, Pd2dba3, Ligands (L1 or L2) | ~98% | Not Specified | High yield. | [9][11] |
| Acetophenone | Concentrated sulfuric acid, Alkaline solution | 80% | Not Specified | Cheap and readily available raw materials. | [12][13] |
Experimental Protocols
Protocol 1: Synthesis from 3-Nitroacetophenone
This protocol is adapted from a widely used industrial method known for its high yield and purity.[4][9][10]
Workflow Diagram:
Caption: Synthesis of this compound from 3-Nitroacetophenone.
Materials:
-
3-Nitroacetophenone
-
Iron powder
-
Methanol
-
Water
-
98% Sulfuric acid
-
Sodium nitrite
-
Sodium hydroxide (for neutralization)
Procedure:
-
Reduction of 3-Nitroacetophenone:
-
In a reaction vessel, combine 38 parts by weight of 3-nitroacetophenone and 37 parts by weight of water.[4]
-
Heat the mixture to 95°C and slowly add 21-22 parts by weight of iron powder over a period of time while stirring.[10]
-
After the reaction, add a small amount of methanol and stir.[4]
-
Centrifuge the resulting precipitate to remove water and obtain 3-aminoacetophenone.[4]
-
-
Diazotization of 3-Aminoacetophenone:
-
Transfer the obtained 3-aminoacetophenone to a diazonium kettle.
-
Add 6-8 parts by weight of 98% sulfuric acid and cool the mixture to 5-10°C.[4]
-
Slowly add an aqueous solution of 6-8 parts by weight of sodium nitrite over 1.5 hours, maintaining the temperature between 5-10°C, to form 3-diazosulfate acetophenone.[4]
-
-
Hydrolysis and Purification:
-
In a separate hydrolysis kettle, heat 17-19 parts by weight of water to 95°C.[4]
-
Slowly add the 3-diazosulfate acetophenone solution to the hot water over 8 hours.[4]
-
After the addition is complete, cool the mixture to 28-32°C.[4]
-
Separate the crude product by centrifugation.[4]
-
Wash the crude product with 0.07-0.08 parts by weight of methanol.[4]
-
Dry the final product to obtain high-purity this compound.[4]
-
Protocol 2: Synthesis from Acetophenone
This method involves the sulfonation of acetophenone followed by alkaline hydrolysis.[12][13]
Workflow Diagram:
Caption: Synthesis of this compound from Acetophenone.
Materials:
-
Acetophenone
-
Concentrated sulfuric acid
-
Potassium hydroxide (or other suitable base)
-
Concentrated hydrochloric acid
-
Ice water
Procedure:
-
Sulfonation of Acetophenone:
-
In a reaction vessel, cool concentrated sulfuric acid to between -5°C and 0°C.[13]
-
Slowly add acetophenone dropwise while maintaining the temperature. Continue stirring for 20-40 minutes after the addition is complete.[13]
-
Gradually raise the temperature to 55-65°C and continue the reaction for 18-22 hours.[13]
-
After the reaction, slowly add the reaction mixture to ice water to precipitate the product.[13]
-
Collect the precipitate by filtration and wash it with water to obtain 3-sulfonic acetophenone.[12]
-
-
Alkaline Hydrolysis:
-
Add the 3-sulfonic acetophenone to a 5 M potassium hydroxide solution.[12]
-
Heat the mixture to 95-105°C and maintain it for 28-32 hours until the starting material is dissolved and the reaction is complete.[12][13]
-
Adjust the pH to 4.8-5.2 by the dropwise addition of concentrated hydrochloric acid.[12][13]
-
Filter the resulting solid and dry it to obtain this compound.[12][13]
-
Analytical Methods for Purity Assessment
High-purity this compound for pharmaceutical use requires rigorous analytical testing. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): For structural confirmation and identification of functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For definitive structural elucidation.
-
Melting Point Analysis: As a preliminary indicator of purity.
Biological Activity and Signaling Pathways
Recent studies have highlighted the antioxidant and anti-inflammatory properties of hydroxyacetophenone derivatives.[5][6] For instance, p-Hydroxyacetophenone has been shown to ameliorate alcohol-induced steatosis and oxidative stress by modulating the NF-κB signaling pathway.[6] This pathway is a key regulator of the inflammatory response.
NF-κB Signaling Pathway Diagram:
Caption: Simplified NF-κB signaling pathway and potential inhibition.
This diagram illustrates how inflammatory stimuli can activate the NF-κB pathway, leading to the expression of pro-inflammatory genes. This compound and its derivatives may exert their anti-inflammatory effects by inhibiting key steps in this cascade, such as the activation of IKK, thereby preventing the release and nuclear translocation of NF-κB.[6]
Applications in Pharmaceutical Synthesis
The primary pharmaceutical application of this compound is as a crucial intermediate in the synthesis of phenylephrine, an alpha-1 adrenergic receptor agonist used as a decongestant.[2][3][4] It is also used in the synthesis of other pharmaceuticals, including anti-inflammatory, analgesic, and antimicrobial agents.[1] Its versatile chemical structure makes it a valuable starting material for a wide range of drug discovery and development activities.[2][14]
References
- 1. valencelabs.co [valencelabs.co]
- 2. nbinno.com [nbinno.com]
- 3. cionpharma.com [cionpharma.com]
- 4. CN102249884B - Preparation technology of high purity this compound - Google Patents [patents.google.com]
- 5. Various Applications Of this compound [cefacilinasbiotics.co.in]
- 6. P-Hydroxyacetophenone Ameliorates Alcohol-Induced Steatosis and Oxidative Stress via the NF-κB Signaling Pathway in Zebrafish and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. 3'-Hydroxyacetophenone | 121-71-1 [chemicalbook.com]
- 9. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 10. Preparation technology of high purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Page loading... [guidechem.com]
- 13. CN102040499A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 14. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Enzymatic Synthesis of 3-Hydroxyacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic synthesis of two important derivatives of 3-hydroxyacetophenone: 3-amino-2-hydroxyacetophenone, a key intermediate for the asthma medication Pranlukast, and (R)-1-(3-hydroxyphenyl)ethanol, a chiral precursor for the Alzheimer's drug Rivastigmine.
Introduction
This compound and its derivatives are valuable building blocks in the pharmaceutical and fine chemical industries.[1][2] Their synthesis through enzymatic routes offers significant advantages over traditional chemical methods, including higher selectivity, milder reaction conditions, and improved environmental sustainability.[3][4] This document outlines two distinct enzymatic strategies: a multi-enzyme cascade for the synthesis of an amino-hydroxy derivative and an asymmetric reduction to produce a chiral alcohol. These protocols are designed to be readily implemented in a laboratory setting.
Application 1: Multi-Enzyme Synthesis of 3-Amino-2-Hydroxyacetophenone
This protocol describes the in vitro synthesis of 3-amino-2-hydroxyacetophenone (3AHAP) from m-nitroacetophenone (3NAP) using a three-enzyme system.[3][4][5] The cascade employs a nitrobenzene nitroreductase (nbzA) and a hydroxylaminobenzene mutase (habA), with a glucose dehydrogenase (GDH) for cofactor regeneration.[3][4]
Experimental Protocol
1. Expression and Purification of Enzymes:
-
Nitrobenzene nitroreductase (nbzA), Hydroxylaminobenzene mutase (habA), and Glucose dehydrogenase (GDH):
-
Clone the genes encoding nbzA, habA, and GDH into suitable expression vectors (e.g., pET series) and transform into E. coli BL21(DE3).
-
Grow the recombinant E. coli strains in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl).
-
Lyse the cells by sonication on ice and centrifuge to remove cell debris.
-
Purify the His-tagged proteins from the supernatant using Ni-NTA affinity chromatography.
-
Dialyze the purified enzymes against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) and determine the protein concentration.
-
2. In Vitro Multi-Enzyme Cascade Reaction:
-
Prepare a reaction mixture (e.g., 1 mL) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Add the purified enzymes in the optimal molar ratio of nbzA:habA:GDH = 1:4:24.[4]
-
Add the substrate, m-nitroacetophenone (3NAP), to a final concentration of 1 g/L.
-
Add the cofactors and co-substrate: NADP+ (0.5 mM) and glucose (30 mM).
-
Incubate the reaction mixture at 30°C with gentle shaking.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
-
After the reaction is complete (typically within 5 hours), stop the reaction by adding an equal volume of a quenching solvent (e.g., ice-cold methanol).
-
Centrifuge to precipitate the enzymes and analyze the supernatant for product concentration.
3. Product Purification:
-
Concentrate the supernatant containing the product under reduced pressure.
-
Purify 3-amino-2-hydroxyacetophenone from the concentrated supernatant using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the final product.
Quantitative Data
| Parameter | Value | Reference |
| Starting Substrate | m-Nitroacetophenone (3NAP) | [3][4][5] |
| Final Product | 3-Amino-2-hydroxyacetophenone (3AHAP) | [3][4][5] |
| Enzyme System | nbzA, habA, GDH | [3][4] |
| Optimal Enzyme Molar Ratio (nbzA:habA:GDH) | 1:4:24 | [4] |
| Initial Yield | 75 mg/L | [6] |
| Optimized Yield | 580 mg/L | [4][6] |
| Reaction Time | 5 hours | [6] |
Workflow Diagram
Caption: Workflow for the multi-enzyme synthesis of 3-amino-2-hydroxyacetophenone.
Application 2: Enantioselective Reduction of 3'-Hydroxyacetophenone
This protocol details the asymmetric reduction of 3'-hydroxyacetophenone to (R)-1-(3-hydroxyphenyl)ethanol using an alcohol dehydrogenase (ADH). This chiral alcohol is a crucial intermediate in the synthesis of Rivastigmine. The protocol includes a cofactor regeneration system using glucose dehydrogenase (GDH).
Experimental Protocol
1. Enzyme Preparation:
-
Alcohol Dehydrogenase (e.g., from Lactobacillus brevis or Rhodococcus sp.) and Glucose Dehydrogenase (GDH):
-
Follow the expression and purification procedure as described in Application 1, Section 1, using the respective genes for the selected ADH and GDH.
-
2. Asymmetric Bioreduction:
-
In a temperature-controlled vessel, prepare a biphasic reaction system consisting of a buffer phase and an organic solvent phase (e.g., methyl tert-butyl ether, MTBE) to improve substrate solubility.
-
The aqueous phase should contain a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0), the purified ADH, and GDH.
-
Add the cofactor NADP+ (0.5 mM) and the co-substrate glucose (30 mM) to the aqueous phase.
-
Dissolve the substrate, 3'-hydroxyacetophenone, in the organic solvent and add it to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate the reaction at 30°C with vigorous stirring to ensure proper mixing of the two phases.
-
Monitor the conversion and enantiomeric excess (ee) by taking samples from the organic phase at regular intervals and analyzing them by chiral HPLC.
-
Once the reaction reaches the desired conversion and ee, stop the reaction.
3. Product Isolation and Purification:
-
Separate the organic phase from the aqueous phase.
-
Extract the aqueous phase with fresh organic solvent to recover any remaining product.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the (R)-1-(3-hydroxyphenyl)ethanol by column chromatography on silica gel.
Quantitative Data
| Parameter | Value | Reference |
| Starting Substrate | 3'-Hydroxyacetophenone | [7] |
| Final Product | (R)-1-(3-hydroxyphenyl)ethanol | [7] |
| Enzyme System | Alcohol Dehydrogenase (from L. brevis or Rhodococcus sp.), Glucose Dehydrogenase (for cofactor regeneration) | [7] |
| Conversion | > 95% | [7] |
| Enantiomeric Excess (ee) | > 99% | [7] |
| Reaction Time | 24 - 72 hours | [7] |
Logical Relationship Diagram
Caption: Logical workflow for the synthesis and application of (R)-1-(3-hydroxyphenyl)ethanol.
Signaling Pathway Diagrams
The enzymatically synthesized this compound derivatives are precursors to important pharmaceuticals. The following diagrams illustrate the mechanism of action of the final drug products.
Pranlukast Signaling Pathway
Caption: Mechanism of action of Pranlukast as a CysLT1 receptor antagonist.[8][9]
Rivastigmine Signaling Pathway
Caption: Mechanism of action of Rivastigmine as a cholinesterase inhibitor.[1][3][10]
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. uma.es [uma.es]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Characterization and Application of a Robust Glucose Dehydrogenase from Paenibacillus pini for Cofactor Regeneration in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient expression, purification, and characterization of a novel FAD-dependent glucose dehydrogenase from Aspergillus terreus in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. Directed evolution engineering to improve activity of glucose dehydrogenase by increasing pocket hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxyacetophenone as an Intermediate in Dye and Polymer Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 3-Hydroxyacetophenone as a versatile intermediate in the synthesis of azo dyes and polyesters. The following sections offer comprehensive experimental procedures, data summaries, and visual workflows to guide researchers in these applications.
I. Use of this compound in Azo Dye Synthesis
This compound serves as an excellent coupling component in the synthesis of azo dyes. Its phenolic hydroxyl group activates the aromatic ring for electrophilic substitution by a diazonium salt, while the acetyl group can be used for further functionalization of the final dye molecule. The general reaction involves the diazotization of a primary aromatic amine followed by coupling with this compound in an alkaline medium.
Experimental Protocol: Synthesis of a Monoazo Dye using this compound
This protocol describes a representative synthesis of a monoazo dye by coupling diazotized aniline with this compound.
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
This compound
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of Aniline
-
In a 250 mL beaker, dissolve 2.8 mL (0.03 mol) of aniline in 10 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 2.1 g (0.03 mol) of sodium nitrite in 10 mL of distilled water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, maintaining the temperature between 0-5 °C. Stir vigorously during the addition.
-
After the complete addition of sodium nitrite, continue stirring for an additional 15 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the benzenediazonium chloride.
Part B: Azo Coupling Reaction
-
In a 500 mL beaker, dissolve 4.08 g (0.03 mol) of this compound in 50 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold benzenediazonium chloride solution to the alkaline solution of this compound with continuous and efficient stirring. Maintain the temperature below 5 °C.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
Part C: Isolation and Purification
-
Filter the precipitated dye using a Buchner funnel and wash it with a small amount of cold distilled water.
-
To purify the dye, recrystallize it from an appropriate solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified dye in a vacuum oven at a suitable temperature.
Quantitative Data:
The following table summarizes representative quantitative data for the synthesis of an azo dye using this compound as the coupling component. Actual yields may vary depending on the specific reactants and reaction conditions.
| Parameter | Value |
| Reactants | |
| Aniline | 0.03 mol |
| Sodium Nitrite | 0.03 mol |
| This compound | 0.03 mol |
| Reaction Conditions | |
| Diazotization Temperature | 0-5 °C |
| Coupling Temperature | 0-5 °C |
| Reaction Time (Coupling) | 30 minutes |
| Product | |
| Theoretical Yield | (Calculated) |
| Actual Yield (Representative) | 85-95% |
| Appearance | Colored Solid |
Experimental Workflow Diagram:
Caption: Workflow for Azo Dye Synthesis.
II. Use of this compound in Polymer Manufacturing
This compound, with its hydroxyl and acetyl functional groups, can be utilized as a monomer or an intermediate in the synthesis of various polymers, including polyesters. The hydroxyl group can participate in esterification reactions with dicarboxylic acids or their derivatives, while the acetyl group can be a site for further polymer modification.
Experimental Protocol: Synthesis of a Polyester via Polycondensation
This protocol outlines a representative synthesis of a linear aromatic polyester using this compound and a dicarboxylic acid chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Pyridine (as an acid scavenger)
-
N-Methyl-2-pyrrolidone (NMP) or other suitable high-boiling aprotic solvent
-
Methanol
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Add 6.81 g (0.05 mol) of this compound and 100 mL of NMP to the flask. Stir the mixture under a gentle stream of nitrogen until the solid is completely dissolved.
-
Add 4.35 mL (0.055 mol) of dry pyridine to the solution.
-
In a separate container, dissolve 10.15 g (0.05 mol) of terephthaloyl chloride in 50 mL of dry NMP.
-
Slowly add the terephthaloyl chloride solution to the stirred solution of this compound and pyridine at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Pour the polymer solution into a large volume of vigorously stirred methanol (e.g., 500 mL) to precipitate the polyester.
-
Filter the precipitated polymer, wash it thoroughly with methanol to remove any unreacted monomers and pyridine hydrochloride, and then dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
Quantitative Data:
The following table presents representative quantitative data for the synthesis of a polyester from this compound. The molecular weight and yield can be influenced by reaction time, temperature, and monomer purity.
| Parameter | Value |
| Reactants | |
| This compound | 0.05 mol |
| Terephthaloyl chloride | 0.05 mol |
| Pyridine | 0.055 mol |
| Reaction Conditions | |
| Temperature | 80-100 °C |
| Reaction Time | 4-6 hours |
| Atmosphere | Inert (N₂) |
| Product | |
| Theoretical Yield | (Calculated) |
| Actual Yield (Representative) | 80-90% |
| Appearance | Solid Powder |
Experimental Workflow Diagram:
Caption: Workflow for Polyester Synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxyacetophenone.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Fries Rearrangement | Incorrect temperature control. Low temperatures (≤ 60°C) favor the para-isomer, while high temperatures (≥ 160°C) favor the ortho-isomer.[1][2] | Optimize the reaction temperature based on the desired isomer. Use a reliable temperature control system. |
| Inefficient Lewis acid catalyst. | Ensure the Lewis acid (e.g., AlCl₃) is anhydrous and used in the correct stoichiometric amount. Consider alternative Lewis acids if necessary. | |
| Substrate decomposition. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-related side reactions. | |
| Formation of Multiple Byproducts | Non-selective reaction conditions in direct hydroxylation or Friedel-Crafts type reactions.[3] | Adjust reaction parameters such as solvent polarity and temperature to improve selectivity.[2] Consider using a protecting group strategy for more complex substrates. |
| Impure starting materials. | Ensure the purity of all reactants and solvents before starting the synthesis. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and adjust the reaction time and temperature accordingly. |
| Catalyst deactivation. | For catalytic reactions, ensure the catalyst is not poisoned by impurities in the starting materials or solvents. | |
| Difficulty in Product Purification | Presence of isomeric byproducts (e.g., ortho-hydroxyacetophenone).[3] | Utilize column chromatography with an appropriate solvent system for efficient separation. Recrystallization from a suitable solvent can also be effective. |
| Residual starting materials or reagents. | Optimize the work-up procedure to effectively remove unreacted starting materials and reagents. This may involve extractions with acidic or basic solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several methods are commonly employed, each with its own advantages and disadvantages. These include:
-
Diazotization of 3-Aminoacetophenone: This involves the reduction of 3-nitroacetophenone, followed by diazotization of the resulting amine and subsequent hydrolysis. This method can achieve high yields and purity.[4][5][6][7]
-
Sulfonation of Acetophenone: This two-step process involves the sulfonation of acetophenone followed by alkaline hydrolysis.[3][8]
-
From 3-Hydroxybenzoic Acid: This multi-step synthesis involves protection of the hydroxyl group, conversion to an acid chloride, reaction with a malonic ester derivative, and subsequent hydrolysis and decarboxylation.[4][7][9][10]
-
Fries Rearrangement: This method involves the rearrangement of phenyl acetate using a Lewis acid catalyst.[1][2]
-
Houben-Hoesch Reaction: This reaction uses a nitrile and an electron-rich aromatic compound to form an aryl ketone.[11][12][13]
Q2: How can I improve the yield of the diazotization-hydrolysis route from 3-Aminoacetophenone?
A2: To improve the yield, consider the following:
-
Reduction Step: Ensure the complete reduction of 3-nitroacetophenone. Iron powder in the presence of an acid is a common and effective method.[4][6] The addition of a small amount of methanol can accelerate the reaction.[6]
-
Diazotization: Maintain a low temperature (typically 0-5°C) during the addition of sodium nitrite to prevent the decomposition of the diazonium salt.
-
Hydrolysis: Control the temperature during the hydrolysis of the diazonium salt. Slowly adding the diazonium salt solution to heated water or a dilute acid solution can improve the yield and minimize side reactions.[6]
Q3: What are the key parameters to control in the Fries Rearrangement for synthesizing hydroxyacetophenones?
A3: The key parameters to control are:
-
Temperature: This is the most critical factor for isomer selectivity. Low temperatures favor the para-isomer, while high temperatures favor the ortho-isomer.[1][2]
-
Solvent: The polarity of the solvent can influence the isomer ratio.[14]
-
Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃) are crucial for the reaction to proceed efficiently.[1]
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
A4: Yes, research is ongoing to develop more sustainable methods. For instance, a mechanochemical Fries rearrangement has been developed, which can reduce or eliminate the need for solvents.[14][15][16] Additionally, methods that avoid the use of heavy metals and large quantities of strong acids are considered more environmentally friendly.[9][10]
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages | Reference(s) |
| Diazotization/Hydrolysis | 3-Nitroacetophenone | Iron powder, HCl/H₂SO₄, NaNO₂, H₂O | > 92% | High yield and purity. | Multi-step, potential hazards with diazonium salts. | [4][6][7][17] |
| Sulfonation/Hydrolysis | Acetophenone | Conc. H₂SO₄, NaOH/KOH | ~80% (hydrolysis step) | Readily available starting material. | Use of large amounts of strong acid and base. | [3][8] |
| From 3-Hydroxybenzoic Acid | 3-Hydroxybenzoic Acid | Protecting agents, thionyl chloride, malonic esters | ~90% (overall) | Avoids nitration and diazotization. | Multi-step, requires protection/deprotection. | [4][7][9][10] |
| From 3-Bromoacetophenone | 3-Bromoacetophenone | KOH, Pd₂(dba)₃, specific ligands | ~98% | High yield, direct conversion. | Expensive palladium catalyst and ligands. | [4][7] |
| Demethylation | 3'-Methoxyacetophenone | Ionic liquid, microwave irradiation | ~94% | High yield, rapid reaction. | Requires specific equipment (microwave reactor). | [4][7] |
Experimental Protocols
Protocol 1: Synthesis via Diazotization of 3-Aminoacetophenone
This protocol is adapted from a high-yield preparation method.[4][6]
Step 1: Reduction of 3-Nitroacetophenone to 3-Aminoacetophenone
-
To a reaction vessel, add 38 parts by weight of 3-nitroacetophenone and 37 parts by weight of water.
-
With stirring, add iron powder and heat the mixture. The reaction is typically run for about 10 hours.
-
After the reaction, add methanol and stir.
-
Centrifuge the precipitate to remove water and obtain 3-aminoacetophenone.
Step 2: Diazotization and Hydrolysis of 3-Aminoacetophenone
-
Transfer the obtained 3-aminoacetophenone to a diazonium kettle.
-
Add 8 parts by weight of 98% sulfuric acid and cool the mixture to below 10°C.
-
Slowly add a sodium nitrite aqueous solution over approximately 1.5 hours to produce 3-diazo sulfate acetophenone.
-
In a separate hydrolysis kettle, add 19 parts by weight of water and heat to 95°C.
-
Slowly add the 3-diazo sulfate acetophenone solution to the hot water.
-
After the addition is complete, cool the solution to allow the product to crystallize.
-
Filter and dry the solid to obtain pure this compound.
Protocol 2: Synthesis via Sulfonation of Acetophenone and Hydrolysis
This protocol is based on a two-step process starting from acetophenone.[3][8]
Step 1: Sulfonation of Acetophenone
-
In a three-necked flask equipped with a stirrer and thermometer, add 100 ml of concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.
-
Slowly add 36 grams (0.30 mol) of acetophenone dropwise while maintaining the temperature at 0°C.
-
After the addition, continue stirring at 0°C for 30 minutes.
-
Slowly raise the temperature to 60°C and continue the reaction for 20 hours.
-
After the reaction is complete, slowly pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration and wash with water to obtain 3-sulfonate acetophenone.
Step 2: Alkaline Hydrolysis of 3-Sulfonate Acetophenone
-
Add 30 grams (0.15 mol) of 3-sulfonate acetophenone to 200 ml of a 5 mol/l potassium hydroxide solution.
-
Heat the mixture to dissolve the solid and then maintain the temperature at 100°C for 30 hours.
-
Cool the reaction mixture to 10°C.
-
Carefully add concentrated hydrochloric acid dropwise to adjust the pH to 5.
-
Filter the resulting solid and dry it to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via diazotization.
Caption: Workflow for the synthesis of this compound via sulfonation.
Caption: Logic diagram for isomer selection in the Fries Rearrangement.
References
- 1. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 5. 3'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation technology of high purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN102040499A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 9. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN105967986A - this compound synthesis method - Google Patents [patents.google.com]
- 11. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. gcwgandhinagar.com [gcwgandhinagar.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CN102249884B - Preparation technology of high purity this compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Chalcones from 3-Hydroxyacetophenone
Welcome to the technical support center for chalcone synthesis. This resource provides troubleshooting guides and answers to frequently asked questions regarding the synthesis of chalcones from 3-hydroxyacetophenone, a common precursor in drug development and materials science.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Claisen-Schmidt condensation of this compound with aromatic aldehydes.
Question: My reaction has been running for several hours, but no solid product has precipitated. What is the problem?
Answer: The lack of precipitation is a common issue when working with phenolic acetophenones. Several factors could be responsible:
-
Phenoxide Formation: In strongly basic conditions (e.g., NaOH, KOH), the acidic hydroxyl group of this compound is deprotonated to form a sodium or potassium phenoxide. This can reduce the acidity of the α-protons on the acetyl group, hindering the formation of the necessary enolate for the condensation to occur.[1][2]
-
Product Solubility: The synthesized chalcone may be highly soluble in the reaction solvent, preventing it from precipitating even if the reaction is successful.[3]
-
Insufficient Catalyst: The base catalyst may have been consumed by the acidic phenol, leaving an insufficient amount to catalyze the condensation reaction effectively.[1]
Troubleshooting Steps:
-
Monitor with TLC: First, confirm if the product has been formed by running a Thin Layer Chromatography (TLC) of the reaction mixture. Use a suitable solvent system like hexane:ethyl acetate (e.g., 7:3) to check for a new, typically lower Rf spot corresponding to the more conjugated chalcone product.[4][5]
-
Induce Precipitation: If TLC confirms product formation, try to induce precipitation by:
-
Increase Catalyst Concentration: If the reaction has not proceeded, consider using a higher concentration of the base (e.g., 40-50% aqueous NaOH or KOH) to ensure enough catalyst is available for both deprotonation of the phenol and the α-carbon.[1][7]
Question: The reaction produced an oily or gummy substance instead of a crystalline solid. How can I isolate my product?
Answer: The formation of an oil or gum is often due to the presence of impurities or side products that inhibit crystallization.[2][8]
Troubleshooting Steps:
-
Attempt to Crystallize: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure product if available.
-
Solvent Extraction: If crystallization fails, perform a work-up. Acidify the mixture with dilute HCl and extract the product into an organic solvent such as ethyl acetate or dichloromethane.[6][9] Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure.[6]
-
Purification: The resulting crude oil or solid should be purified. The most effective method is typically silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.[5][10]
Question: My TLC plate shows significant amounts of unreacted this compound even after a prolonged reaction time. How can I drive the reaction to completion?
Answer: Low conversion can be due to suboptimal reaction conditions or catalyst deactivation.
Troubleshooting Steps:
-
Use Excess Aldehyde: Employing a slight excess (e.g., 1.1 to 1.2 equivalents) of the benzaldehyde derivative can help shift the equilibrium towards the product.[1]
-
Change Catalyst System: If basic conditions are not effective, an acid-catalyzed condensation is a good alternative. A mixture of ammonium acetate and acetic acid can be effective.[2] Catalysts like boric acid have also been used successfully.[11]
-
Consider Alternative Methods:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often improves yields by minimizing the formation of side products.[11]
-
Solvent-Free Grinding: Grinding the reactants with a solid base like NaOH using a mortar and pestle is a green and often highly efficient method.[4][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in this synthesis?
A1: The main side reactions include:
-
Michael Addition: The enolate of this compound can act as a nucleophile and add to the β-carbon of the newly formed chalcone (an α,β-unsaturated ketone), leading to a 1,5-dicarbonyl byproduct.
-
Cannizzaro Reaction: If the benzaldehyde derivative used has no α-protons, it can undergo a self-disproportionation reaction in the presence of a strong base to yield the corresponding carboxylic acid and alcohol.
-
Cyclization to Flavanone: Although more common with 2'-hydroxyacetophenones, intramolecular cyclization of the 3'-hydroxychalcone can occur under certain conditions to form a flavanone.[13]
Q2: Should I protect the hydroxyl group on this compound before the reaction?
A2: Protecting the hydroxyl group is a valid strategy to prevent the side reactions associated with the acidic phenol.[3] You can protect it as an allyl ether or with a group like methoxymethyl (MOM), perform the Claisen-Schmidt condensation, and then deprotect it.[3][14] However, this adds two steps to the synthesis, so it is often preferable to first optimize the direct condensation reaction.
Q3: What is the best method for purifying the final chalcone product?
A3: The standard purification method is recrystallization, often from 95% ethanol.[4][5] The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to form crystals, which are then collected by filtration.[5] If recrystallization does not remove all impurities, silica gel column chromatography is the recommended alternative.[5][10]
Q4: Can this reaction be performed under acidic conditions?
A4: Yes, acid-catalyzed condensation is a common alternative to the base-catalyzed Claisen-Schmidt reaction. Catalysts such as gaseous HCl, sulfuric acid, or boric acid can be used.[7][11] Acid catalysis avoids the issue of deprotonating the phenolic hydroxyl group, which is a major complication in basic media.[2]
Data Summary
The choice of catalyst significantly impacts the reaction yield. Below is a summary of reported yields for chalcone synthesis using various hydroxyacetophenones under different catalytic conditions.
| Catalyst System | Solvent | Typical Yield (%) | Reference |
| 50% aq. KOH | Ethanol | 93 - 97% | [7] |
| 40% aq. NaOH | Ethanol | ~80% | [11] |
| BF₃-Et₂O | Dichloromethane | ~90% | [7] |
| Acetic Acid / HCl | Ethanol | ~25% | [11] |
| Piperidine | Refluxing Ethanol | (Method suggested) | [1] |
| Ammonium Acetate / Acetic Acid | Acetic Acid | (Method suggested) | [2] |
Experimental Protocols
Protocol 1: Standard Base-Catalyzed Claisen-Schmidt Condensation
-
Dissolve this compound (1.0 eq.) and the desired aromatic benzaldehyde (1.0-1.1 eq.) in 95% ethanol in a round-bottom flask equipped with a magnetic stirrer.[6]
-
While stirring at room temperature, add a 40-50% aqueous solution of NaOH or KOH (e.g., 2-3 eq.) dropwise.[7] A color change is typically observed.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress using TLC.[7]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.[1]
-
Slowly acidify the cold mixture with dilute (10%) hydrochloric acid until it is neutral or slightly acidic (pH ~6-7). A solid precipitate should form.[4][6]
-
Allow the mixture to stand in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by suction filtration and wash the filter cake with cold distilled water to remove inorganic salts.[4]
-
Dry the crude product and purify by recrystallization from ethanol.[5]
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude chalcone in a minimal amount of dichloromethane or the eluent mixture.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully load the dried sample onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 95:5 to 80:20 hexane:ethyl acetate).[5][10]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified chalcone.
Visualizations
Below are diagrams illustrating the reaction pathway, potential side reactions, and a troubleshooting workflow.
Caption: The main reaction pathway for the base-catalyzed Claisen-Schmidt condensation.
Caption: Key side reactions that can compete with the desired chalcone synthesis.
Caption: A decision-making workflow for troubleshooting common experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. rsc.org [rsc.org]
- 6. whatcomdigitalcommons.org [whatcomdigitalcommons.org]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. US9061984B2 - Compounds related to chalcones and benzothienopyrimidines, their synthesis, and uses to treat diseases - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-Hydroxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Hydroxyacetophenone. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between these techniques often depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.
| Property | Value | Citations |
| Melting Point | 95-97 °C | [1] |
| Boiling Point | 296 °C at 760 mmHg | [1] |
| Solubility | Soluble in ethanol, ether, chloroform, and benzene. Slightly soluble in hot water. Insoluble in petroleum ether. | [1] |
Q3: What are the potential impurities in crude this compound?
A3: The impurities present in crude this compound are highly dependent on the synthetic route employed. Common impurities may include:
-
Starting materials: Unreacted precursors such as 3-nitroacetophenone or m-aminoacetophenone.
-
Isomeric byproducts: In syntheses like the Fries rearrangement of phenyl acetate, ortho- and para-hydroxyacetophenone isomers can be significant impurities.[2][3]
-
Reaction intermediates: Incomplete reactions can leave intermediates in the crude product. For instance, in the diazotization of m-aminoacetophenone, residual diazonium salts might be present before hydrolysis.[1]
-
Reagents and catalysts: Traces of acids (e.g., sulfuric acid, hydrochloric acid) or catalysts (e.g., aluminum chloride from Friedel-Crafts reactions) may be present.[1][4]
-
Color impurities: The crude product can often be off-white, beige, or yellow due to the presence of colored byproducts.
Recrystallization Troubleshooting Guide
Recrystallization is a powerful technique for purifying solids. However, several issues can arise.
Q4: My this compound is not dissolving in the recrystallization solvent, even when heated. What should I do?
A4: This indicates that the chosen solvent is not suitable. This compound has good solubility in hot water, making it a common choice for recrystallization.[1] If you are using water and the compound is still not dissolving, you may have a large amount of insoluble impurities. In such cases, a hot filtration step to remove these impurities before allowing the solution to cool can be effective. If using an organic solvent, you may need to select a more polar one or use a solvent mixture.
Q5: The this compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
-
Solution 1: Use a lower-boiling point solvent. However, for this compound (m.p. 95-97 °C), this is less of a concern with common solvents like water.
-
Solution 2: Add a small amount of a solvent in which the compound is more soluble. This can help to keep the compound dissolved at a slightly lower temperature, promoting crystal formation.
-
Solution 3: Ensure slow cooling. Rapid cooling can favor oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solution 4: Scratch the inside of the flask with a glass rod. This can create nucleation sites for crystal growth.
Q6: Crystal formation is very slow or does not occur at all. What can I do?
A6: This is a common issue that can often be resolved with simple techniques.
-
Induce crystallization: Scratch the inner surface of the flask with a glass rod to create nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.
-
Concentrate the solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Change the solvent: If the above methods fail, the compound may be too soluble in the chosen solvent. A different solvent or a mixed solvent system may be necessary.
Q7: The recrystallized this compound is still colored. How can I remove the color impurities?
A7: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use a minimal amount of charcoal, as it can also adsorb some of the desired product. After adding charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[5]
Experimental Protocol: Recrystallization of this compound from Hot Water
This protocol is based on a method that has been shown to yield high-purity this compound.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 15-20 mL of deionized water. Heat the mixture to boiling with stirring to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution. Boil for 5-10 minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C).
A similar process using a mixed solvent system of dimethyl sulfone and water has also been reported.[6]
Column Chromatography Troubleshooting Guide
Column chromatography is an effective method for separating this compound from impurities with different polarities.
Q8: How do I choose the right solvent system (mobile phase) for column chromatography?
A8: The choice of eluent is critical for good separation. A common approach is to use a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent should be adjusted to achieve a good separation of your compound from its impurities. A good starting point for this compound, a moderately polar compound, is a mixture of hexane and ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis.
Q9: My compound is not moving down the column. What is the problem?
A9: This indicates that the eluent is not polar enough. The compound has a stronger affinity for the stationary phase (silica gel) than the mobile phase. To remedy this, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
Q10: All my compounds are coming off the column at the same time. How can I improve the separation?
A10: This suggests that the eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting sufficiently with the stationary phase. You should decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Q11: The separation is poor, with broad and overlapping bands. What are the possible causes?
A11: Several factors can lead to poor separation:
-
Improperly packed column: Air bubbles or channels in the silica gel will lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly.
-
Overloading the column: Using too much crude material for the amount of silica gel will result in broad bands that are difficult to separate. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Sample application: The initial sample band should be as narrow as possible. Dissolve the crude product in a minimal amount of a polar solvent and apply it carefully to the top of the column.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound using column chromatography.
-
Column Preparation:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel.
-
-
Elution:
-
Begin eluting with a low-polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate).
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexane/ethyl acetate) to elute the this compound.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Summary
The following table summarizes quantitative data from a patented high-purity synthesis and purification process for this compound.[1]
| Parameter | Value |
| Synthesis Route | Reduction of 3-nitroacetophenone followed by diazotization and hydrolysis |
| Purification Method | Recrystallization from hot water |
| Purity of Final Product | > 99.3% |
| Yield | > 92% (overall process) |
| Appearance | White to off-white crystalline solid |
Process Diagrams
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. CN102249884B - Preparation technology of high purity this compound - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement | Thermo Fisher Scientific - NO [thermofisher.com]
- 5. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. CN105967986A - this compound synthesis method - Google Patents [patents.google.com]
Optimizing reaction conditions for the diazotization of 3-aminoacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the diazotization of 3-aminoacetophenone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure successful and reproducible outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the diazotization of 3-aminoacetophenone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Diazonium Salt | 1. Incomplete dissolution of 3-aminoacetophenone: The amine salt must be fully dissolved before adding the nitrite solution. 2. Temperature too high: Diazonium salts are unstable and decompose at higher temperatures.[1][2] 3. Incorrect stoichiometry: An improper ratio of amine, acid, or sodium nitrite can lead to incomplete reaction or side reactions. 4. Decomposition of nitrous acid: Nitrous acid is unstable and should be generated in situ. | 1. Ensure the 3-aminoacetophenone is completely dissolved in the acidic solution before cooling and adding sodium nitrite. Gentle warming may be necessary before cooling the solution back down. 2. Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite and for the duration of the reaction.[1][2] Use an ice-salt bath for better temperature control. 3. Use a slight excess of acid (2.5-3 equivalents) and a molar equivalent of sodium nitrite relative to the 3-aminoacetophenone. 4. Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to ensure the continuous in situ formation of nitrous acid. |
| Formation of a Dark-Colored or Tarry Mixture | 1. Side reactions: Azo coupling between the diazonium salt and unreacted 3-aminoacetophenone can occur if the addition of nitrite is too fast or if there is localized high concentration. 2. Decomposition of the diazonium salt: As mentioned, higher temperatures lead to decomposition, which can form phenolic byproducts that are prone to oxidation and polymerization. | 1. Ensure efficient stirring and slow, dropwise addition of the sodium nitrite solution beneath the surface of the reaction mixture to prevent localized high concentrations. 2. Strictly maintain the reaction temperature between 0-5 °C. |
| Difficulty in Isolating the Product of a Subsequent Reaction (e.g., Sandmeyer Reaction) | 1. Premature decomposition of the diazonium salt: The diazonium salt may have decomposed before the addition of the subsequent reagent. 2. Interference from excess nitrite: Excess nitrous acid can interfere with subsequent reactions. | 1. Use the freshly prepared diazonium salt solution immediately in the next step. Do not let it warm up. 2. After the diazotization is complete, any excess nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid until the solution no longer gives a positive test with starch-iodide paper.[3] |
| Inconsistent Results | 1. Variability in reagent quality: The purity of 3-aminoacetophenone and sodium nitrite can affect the reaction. 2. Inconsistent temperature control: Fluctuations in temperature can lead to varying degrees of diazonium salt decomposition. | 1. Use high-purity reagents. 2. Calibrate thermometers and ensure consistent and accurate temperature monitoring and control throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 3-aminoacetophenone?
A1: The optimal temperature is between 0-5 °C.[1][2] Diazonium salts are thermally unstable and readily decompose at higher temperatures, which can lead to the formation of phenols and other byproducts, thereby reducing the yield of the desired product.
Q2: Which acid should I use for the diazotization, and in what quantity?
A2: Hydrochloric acid or sulfuric acid are commonly used.[4][5] Typically, 2.5 to 3 equivalents of acid are used. One equivalent neutralizes the amino group of 3-aminoacetophenone to form the soluble amine salt, and the remaining acid reacts with sodium nitrite to generate nitrous acid in situ. The excess acid also helps to maintain a low pH, which stabilizes the diazonium salt.
Q3: How can I confirm that the diazotization reaction is complete?
A3: A simple and effective method is to use starch-iodide paper. A slight excess of nitrous acid at the end of the reaction will cause the starch-iodide paper to turn blue/black. To perform the test, a drop of the reaction mixture is streaked on the paper. The immediate formation of a blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.
Q4: My 3-aminoacetophenone is not dissolving well in the acid. What should I do?
A4: You can gently warm the mixture of 3-aminoacetophenone and acid to aid dissolution. Once a clear solution is obtained, it is crucial to cool the solution back down to 0-5 °C before proceeding with the dropwise addition of the sodium nitrite solution.
Q5: Can I store the 3-acetylphenyldiazonium salt solution?
A5: It is highly recommended to use the diazonium salt solution immediately after its preparation. These salts are unstable and should not be stored for extended periods, even at low temperatures, as decomposition will occur.
Q6: What are some common side reactions to be aware of?
A6: The primary side reaction is the coupling of the newly formed diazonium salt with unreacted 3-aminoacetophenone to form an azo compound, which is often colored. This can be minimized by slow addition of the nitrite solution and efficient stirring. Another side reaction is the decomposition of the diazonium salt to form 3-hydroxyacetophenone, especially if the temperature rises.
Experimental Protocol: Diazotization of 3-Aminoacetophenone
This protocol provides a general method for the diazotization of 3-aminoacetophenone.
Materials:
-
3-aminoacetophenone
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Urea or Sulfamic acid (optional, for quenching)
-
Starch-iodide paper
Procedure:
-
In a flask of appropriate size, equipped with a magnetic stirrer, add 1 equivalent of 3-aminoacetophenone.
-
Add 2.5-3 equivalents of concentrated hydrochloric acid (or sulfuric acid) and a sufficient amount of water to allow for efficient stirring.
-
Stir the mixture until the 3-aminoacetophenone is completely dissolved. Gentle warming may be applied if necessary.
-
Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C.
-
In a separate beaker, prepare a solution of 1 equivalent of sodium nitrite in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of 3-aminoacetophenone hydrochloride, ensuring the temperature remains between 0-5 °C. The tip of the addition funnel or pipette should be below the surface of the reaction mixture.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes.
-
Check for the completion of the reaction by testing for a slight excess of nitrous acid using starch-iodide paper.
-
(Optional) If a significant excess of nitrous acid is present, add small portions of urea or sulfamic acid until the starch-iodide test is negative or only faintly positive.
-
The resulting solution of 3-acetylphenyldiazonium chloride is now ready for use in subsequent reactions.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the diazotization of 3-aminoacetophenone.
| Parameter | Value/Range | Notes |
| Temperature | 0 - 10 °C | A range of 0-5 °C is ideal to minimize decomposition. Some procedures allow for up to 10 °C.[4] |
| Molar Ratio (Amine:Acid:Nitrite) | 1 : 2.5-3 : 1 | A slight excess of acid is crucial for generating nitrous acid and maintaining stability. |
| Reaction Time | 15 - 30 minutes | After the complete addition of sodium nitrite. |
| Solvent | Water | The reaction is typically carried out in an aqueous acidic medium. |
Diagrams
Caption: Experimental workflow for the diazotization of 3-aminoacetophenone.
Caption: Key factors influencing the outcome of the diazotization reaction.
References
Overcoming challenges in the scale-up of 3-Hydroxyacetophenone production
Technical Support Center: 3-Hydroxyacetophenone Production Scale-Up
Welcome to the technical support center for this compound (3-HAP) production. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this critical chemical intermediate. Here you will find frequently asked questions, detailed troubleshooting guides, comparative data, and experimental protocols to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: Several synthetic pathways are utilized for 3-HAP production, each with distinct advantages and challenges. The most prominent routes include:
-
Nitration-Reduction-Diazotization: This traditional route starts with acetophenone, which undergoes nitration, followed by the reduction of the nitro group to an amine, and finally, a diazotization reaction and hydrolysis to yield the phenol. While widely used, it involves harsh reagents and generates significant wastewater.[1][2]
-
From 3-Hydroxybenzoic Acid: This modern approach involves protecting the hydroxyl group of 3-hydroxybenzoic acid, followed by chloroformylation, an alkylation reaction, and final deprotection.[3][4] This method is noted for its high overall yield (around 90%), use of cheaper raw materials, and significant environmental advantages over the diazotization route.[1][4]
-
Sulfonation-Alkaline Hydrolysis: This process involves the sulfonation of acetophenone to create 3-acetylbenzene sulfonic acid. The sulfonic acid group is then substituted with a hydroxyl group via alkaline hydrolysis.[5][6]
-
Fries Rearrangement: While the Fries rearrangement is a major industrial method for producing hydroxyarylketones, it is primarily used for ortho- and para-isomers.[7][8] Its direct application for the meta-isomer (3-HAP) is not standard, but the principles of Lewis acid catalysis are relevant to other acylation strategies.
Q2: What are the primary safety and environmental concerns during 3-HAP scale-up?
A2: Safety and environmental considerations are paramount during scale-up. Key concerns include:
-
Hazardous Reagents: Traditional routes may use peroxides or generate unstable diazonium salt intermediates, which pose explosion risks.[3][4] The use of large quantities of strong acids (sulfuric, nitric) and moisture-sensitive Lewis acids (AlCl₃) requires specialized handling protocols.
-
Environmental Impact: The nitration-iron powder reduction-diazotization pathway is known to produce a large volume of wastewater, making it less environmentally friendly.[3][4] Newer methods starting from 3-hydroxybenzoic acid can reduce wastewater by over 95% compared to the older process.[1]
-
High-Pressure/Temperature Operations: Some routes may require high temperatures or pressures, which necessitates robust engineering controls and investment in specialized equipment.[1][3]
Q3: How critical is product purity, and what are the typical target levels?
A3: Purity is extremely critical, as 3-HAP is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), such as phenylephrine.[2][9] For pharmaceutical applications, a purity of 99% or higher is often required to minimize impurities in the final drug product.[9] The fragrance industry also utilizes 3-HAP, contributing to the demand for high-purity grades.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of 3-HAP.
Workflow for 3-HAP Synthesis and Purification
Caption: General experimental workflow for 3-HAP production.
Issue 1: Low Overall Yield
Question: My overall yield is significantly lower than reported in the literature. What are the common causes and how can I fix this?
Answer: Low yield is a multifaceted problem that can originate from the reaction, work-up, or purification stages. Use the following decision tree to diagnose the issue.
Caption: Troubleshooting logic for diagnosing low yield.
Issue 2: Poor Product Purity
Question: My final product contains significant impurities, such as isomers or starting materials. How can I improve its purity?
Answer: Purity issues often stem from a lack of reaction selectivity or an inefficient purification process. The presence of isomers is a common challenge in aromatic substitution reactions.
Caption: Troubleshooting logic for improving product purity.
Data Presentation: Comparison of Synthesis Routes
The choice of synthesis route is a critical decision in scale-up, balancing factors like yield, cost, safety, and environmental impact.
| Synthesis Route | Starting Material(s) | Reported Yield | Key Advantages | Key Challenges & Disadvantages |
| From 3-Hydroxybenzoic Acid | 3-Hydroxybenzoic acid, Acetic anhydride, Thionyl chloride | ~90% (Total Route)[1][4] | High overall yield, low equipment cost, high safety, environmentally friendly (low wastewater).[1][3][4] | Multi-step process involving protection and deprotection. |
| Nitration-Reduction-Diazotization | Acetophenone, Nitrating agent, Iron powder, Sodium nitrite | >92% (Optimized Process)[10] | Utilizes a common and inexpensive starting material. | Significant wastewater generation, use of hazardous diazonium intermediates, potential for low purity if not optimized.[3][4][11] |
| Sulfonation-Alkaline Hydrolysis | Acetophenone, Sulfuric acid, Alkali (NaOH/KOH) | ~52-58% (Two steps)[5][6] | Avoids protecting groups and hazardous intermediates like diazonium salts.[5] | Moderate yield, requires high temperatures for hydrolysis step (95-105°C).[5][6] |
| Demethylation | 3-Methoxyacetophenone | ~94%[1][10] | High yield and clean conversion. | Starting material may be more expensive than acetophenone. |
Experimental Protocols
The following are generalized protocols based on literature procedures. Note: These protocols must be adapted and optimized for specific laboratory and scale-up conditions. All work should be performed with appropriate safety precautions.
Protocol 1: Synthesis via Sulfonation of Acetophenone
Adapted from literature procedures.[5][6]
Step 1: Sulfonation of Acetophenone
-
Equip a reaction vessel with a mechanical stirrer, thermometer, and addition funnel.
-
Charge the vessel with concentrated sulfuric acid (e.g., 100 mL). Cool the acid to 0°C in an ice/salt bath.
-
Slowly add acetophenone (e.g., 36 g, 0.30 mol) dropwise to the cold sulfuric acid, ensuring the temperature is maintained between -5°C and 0°C.
-
After the addition is complete, continue stirring at 0°C for 30-40 minutes.
-
Slowly warm the reaction mixture to 60-65°C and hold for 20-22 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, carefully pour the reaction mixture into ice water (e.g., 1000 mL) to precipitate the product.
-
Collect the solid precipitate (3-acetylbenzene sulfonic acid) by filtration and wash with cold water.
Step 2: Alkaline Hydrolysis
-
Prepare an alkaline solution in a suitable reactor (e.g., 200 mL of 5 M KOH).[5]
-
Add the crude 3-acetylbenzene sulfonic acid from Step 1 (e.g., 30 g, 0.15 mol) to the alkaline solution.
-
Heat the mixture to 95-105°C and maintain for 30-32 hours, ensuring all solids dissolve.[5]
-
After the reaction is complete, cool the mixture to 10-12°C.
-
Carefully adjust the pH to 4.8-5.2 by the dropwise addition of concentrated hydrochloric acid. A solid will precipitate.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis from 3-Hydroxybenzoic Acid
Adapted from patent literature.[3][4]
Step 1: Hydroxyl Protection (Acetylation)
-
In a reaction vessel, combine 3-hydroxybenzoic acid (e.g., 50 g), acetic anhydride (e.g., 67 g), and a catalytic amount of concentrated sulfuric acid (e.g., 0.35 g).
-
Heat the mixture to 100°C with stirring and hold for 30 minutes.
-
After the reaction, remove the excess solvent/reagent by vacuum distillation to obtain crude 3-acetoxybenzoic acid as a solid.
Step 2: Acyl Chloride Formation
-
Dissolve the crude 3-acetoxybenzoic acid (e.g., 50 g) in a suitable solvent like toluene (e.g., 725 mL).
-
Slowly add thionyl chloride (e.g., 56 g) dropwise.
-
Heat the mixture to 100°C and react for 1 hour.
-
Remove the solvent and excess thionyl chloride by vacuum distillation to obtain 3-acetoxybenzoyl chloride.
Step 3 & 4: Alkylation and Hydrolysis (Simplified) Note: The subsequent alkylation (e.g., with dimethyl malonate and magnesium chloride) and final hydrolysis steps are complex and require careful control of conditions as detailed in the patent literature.[3][4] These steps convert the acyl chloride into the acetyl group and then cleave the protecting group to reveal the final this compound product. The final hydrolysis is typically carried out in a mixed solvent system at elevated temperatures (e.g., 105-160°C) for several hours to yield the desired product.[4]
References
- 1. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 2. CN102249884B - Preparation technology of high purity this compound - Google Patents [patents.google.com]
- 3. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN105967986A - this compound synthesis method - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN102040499A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. Fries Rearrangement | Thermo Fisher Scientific - KE [thermofisher.com]
- 9. datainsightsmarket.com [datainsightsmarket.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Preparation technology of high purity this compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Friedel-Crafts Acylation for Acetophenone Synthesis
Welcome to the technical support center for the synthesis of acetophenones via Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the Friedel-Crafts acylation of benzene to produce acetophenone?
A1: While Friedel-Crafts acylation is known for being more selective than its alkylation counterpart, by-products can still form. The most common by-products include:
-
Polysubstituted products: Diacetylbenzenes (1,2-, 1,3-, and 1,4-isomers) can form, although this is less common than in Friedel-Crafts alkylation because the acetyl group deactivates the aromatic ring towards further substitution.[1][2][3]
-
Products from reaction with solvent: If a reactive solvent is used, it may also undergo acylation.
-
Rearrangement products: Although the acylium ion is resonance-stabilized and less prone to rearrangement than carbocations in alkylation, side reactions can occur under certain conditions.[1]
-
Unreacted starting materials: Incomplete reactions will leave unreacted benzene and acylating agent.
-
Complexes with the catalyst: The ketone product can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which requires a hydrolytic workup to break.[1]
Q2: Why is polysubstitution less of a concern in Friedel-Crafts acylation compared to alkylation?
A2: The acyl group (CH₃CO-) is an electron-withdrawing group, which deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards further electrophilic substitution.[1][2] In contrast, the alkyl groups introduced during Friedel-Crafts alkylation are electron-donating, activating the ring and making it more susceptible to subsequent alkylation, often leading to multiple substitutions.[1]
Q3: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?
A3: Yes, acetic anhydride is a common alternative to acetyl chloride for the synthesis of acetophenone.[4][5] The reaction with acetic anhydride also requires a Lewis acid catalyst. While acetyl chloride is often more reactive, acetic anhydride can be advantageous in certain situations as it is less volatile and may be easier to handle. The choice between the two can affect reaction conditions and by-product profiles.
Q4: What is the role of the Lewis acid catalyst, and how much should I use?
A4: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), plays a crucial role in generating the electrophile, the acylium ion (CH₃CO⁺), from the acylating agent.[6][7] Unlike in Friedel-Crafts alkylation where the catalyst is regenerated, in acylation, the Lewis acid forms a complex with the ketone product.[1] Therefore, slightly more than a stoichiometric amount of the catalyst is generally required for the reaction to go to completion.
Q5: Are there "greener" or more environmentally friendly catalysts for this reaction?
A5: Yes, research has focused on developing more sustainable alternatives to traditional Lewis acids. These include:
-
Zeolites: These are solid acid catalysts that are reusable, non-corrosive, and can be easily separated from the reaction mixture.[8][9] Zeolite Y-hydrogen has shown promise in acylation reactions.[9]
-
Metal triflates: Lanthanide triflates and hafnium triflates are effective catalysts that can be used in smaller quantities and are often more water-tolerant than AlCl₃.[10]
-
Ionic liquids: These can act as both solvents and catalysts, offering a recyclable reaction medium.[4][10]
-
Metal oxides: Zinc oxide (ZnO) has been reported as a catalyst for Friedel-Crafts acylation under solvent-free conditions.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Acetophenone | 1. Insufficient Catalyst: The AlCl₃ forms a complex with the product, so a stoichiometric amount is consumed. 2. Moisture in Reagents/Glassware: AlCl₃ is highly hygroscopic and reacts with water, becoming inactive. 3. Incomplete Reaction: Reaction time or temperature may be insufficient. 4. Deactivated Benzene Ring: The presence of electron-withdrawing substituents on the benzene ring (if not using pure benzene) can inhibit the reaction. | 1. Use at least 1.1 equivalents of AlCl₃ per equivalent of acylating agent. 2. Ensure all reagents are anhydrous and glassware is thoroughly dried. 3. Increase reaction time or temperature as per the protocol. 4. Friedel-Crafts acylation is not suitable for strongly deactivated aromatic rings. |
| Formation of Diacetylbenzene | 1. High Reaction Temperature: Can promote further acylation despite deactivation. 2. Excess Acylating Agent: A large excess of acetyl chloride or acetic anhydride can drive the reaction towards diacylation. | 1. Maintain the recommended reaction temperature. 2. Use a controlled stoichiometry of the acylating agent (close to 1:1 with benzene). |
| Presence of Unreacted Benzene | 1. Insufficient Acylating Agent or Catalyst: Not enough electrophile generated to react with all the benzene. 2. Poor Mixing: Inefficient stirring can lead to localized reactions and incomplete conversion. | 1. Check the stoichiometry of your reagents. 2. Ensure vigorous and efficient stirring throughout the reaction. |
| Dark-colored Reaction Mixture | 1. Side Reactions and Polymerization: Can occur at higher temperatures or with certain impurities. 2. Reaction with Solvent: Some solvents can react with the catalyst or reagents to form colored by-products. | 1. Control the reaction temperature carefully. 2. Use a non-reactive solvent like carbon disulfide or nitrobenzene, or use benzene as both reactant and solvent. |
| Difficulty in Product Isolation | 1. Stable Emulsion during Workup: The presence of aluminum salts can lead to the formation of emulsions. 2. Incomplete Hydrolysis of the Ketone-Catalyst Complex: The product remains bound to the AlCl₃. | 1. Add the reaction mixture slowly to a mixture of ice and concentrated HCl during workup to break up the complex and dissolve the aluminum salts. 2. Ensure thorough mixing during the hydrolytic workup. |
Data on By-Product Formation
The following table summarizes representative data on the influence of reaction conditions on product and by-product distribution in Friedel-Crafts acylation.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Product Distribution | Reference |
| AlCl₃ | Acetyl Chloride | 1,2-dichloroethane | 80 | 4-Ac-3,3′-dmbp (~100%) | [11] |
| AlCl₃ | Acetyl Chloride | Carbon Disulfide | 45 | 4-Ac-3,3′-dmbp (exclusive isomer) | [11] |
| AlCl₃ | Acetyl Chloride | Nitromethane | 25 | 4-Ac-3,3′-dmbp (exclusive isomer) | [11] |
| FeCl₃ | Acetyl Chloride | Benzene (reflux) | ~80 | Low yield (<10%) of acetophenone | [12] |
| Hf(OTf)₄ | Acetic Anhydride | LiClO₄-MeNO₂ | - | High yield of corresponding ketones | [10] |
| Zeolite Y-H | Benzoic Acid | m-xylene | Reflux | 2,4-dimethylbenzophenone | [9] |
Note: The data for 3,3'-dimethylbiphenyl (dmbp) is included to illustrate selectivity trends, as direct comparative data for by-products in acetophenone synthesis from benzene is sparse in the literature.
Experimental Protocols
Standard Protocol for Acetophenone Synthesis using Acetyl Chloride
This protocol is a standard laboratory procedure for the Friedel-Crafts acylation of benzene.
Materials:
-
Anhydrous benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Drying tube (e.g., with calcium chloride)
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Set up a clean, dry round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.
-
In the flask, place anhydrous benzene and anhydrous aluminum chloride. Cool the mixture in an ice bath.
-
Slowly add acetyl chloride from the dropping funnel to the stirred mixture. Control the addition rate to maintain a manageable reaction temperature and minimize side reactions. Hydrogen chloride gas will be evolved.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (around 60°C) for approximately 30 minutes to complete the reaction.[3]
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude acetophenone by fractional distillation, collecting the fraction boiling at approximately 202°C.[5]
Optimized Protocol for Minimizing By-products using a Heterogeneous Catalyst
This protocol utilizes a solid acid catalyst, which simplifies workup and can improve selectivity.
Materials:
-
Anhydrous benzene
-
Acetic anhydride
-
Zeolite Y-hydrogen catalyst (activated)
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Activate the Zeolite Y-hydrogen catalyst by heating it under vacuum to remove any adsorbed water.
-
In a round-bottom flask, combine anhydrous benzene, acetic anhydride, and the activated zeolite catalyst.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques like GC-MS.
-
After the reaction is complete (typically several hours, depending on the catalyst activity), cool the mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.
-
The filtrate contains the product mixture. Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid by-product, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the acetophenone by fractional distillation.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Friedel-Crafts acylation for acetophenone synthesis.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. learnbin.net [learnbin.net]
- 8. researchgate.net [researchgate.net]
- 9. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 10. chemistryjournals.net [chemistryjournals.net]
- 11. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting low yields in the hydrolysis of 3-diazo sulfate acetophenone
Welcome to the technical support center for the synthesis of 3-hydroxyacetophenone. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low yields in the hydrolysis of 3-diazo sulfate acetophenone.
Troubleshooting Guide: Low Yields
This guide addresses specific issues that can lead to reduced yields during the synthesis of this compound via the hydrolysis of 3-diazo sulfate acetophenone.
Question: My overall yield of this compound is significantly lower than the reported 78-92%. What are the most common causes? [1][2]
Answer:
Low overall yield can stem from issues in either the initial diazotization of 3-aminoacetophenone or the subsequent hydrolysis step. The most critical factors to investigate are:
-
Incomplete Diazotization: The conversion of the initial amine to the diazonium salt may be incomplete.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose before the hydrolysis step if not kept at a low temperature.[3][4]
-
Suboptimal Hydrolysis Conditions: The temperature and rate of addition during hydrolysis are crucial for maximizing the yield of the desired phenol product and minimizing side reactions.[2][5]
-
Formation of Side Products: Competing reactions, such as azo coupling, can consume the diazonium salt and reduce the final product yield.[3][6]
Question: I observe significant tar or dark-colored precipitate formation during the hydrolysis step. Why is this happening and how can I prevent it?
Answer:
Tar formation is a common issue during the hydrolysis of diazonium salts and is often indicative of uncontrolled side reactions.
Potential Causes:
-
Hydrolysis Temperature is Too High: Allowing the temperature of the diazonium salt solution to rise prematurely can lead to decomposition and polymerization. The hydrolysis should be conducted at an elevated temperature (e.g., 95°C), but the diazonium salt itself must be added slowly to the hot solution to control the reaction rate.[2][5]
-
Localized High Concentrations: Adding the diazonium salt solution too quickly to the hot water can create localized high concentrations, promoting side reactions like coupling between the newly formed phenol and unreacted diazonium salt.[6]
-
Instability of the Diazonium Salt: The diazonium salt is inherently unstable and should be used immediately after preparation without being stored.[3]
Solutions:
-
Strict Temperature Control: Maintain the diazonium salt solution at a low temperature (5-10°C) before and during its addition to the hydrolysis vessel.[2][5]
-
Slow and Controlled Addition: Add the cold diazonium salt solution to the pre-heated hydrolysis water (e.g., 95°C) very slowly over several hours (e.g., 8 hours as per some protocols) to ensure it reacts immediately and appropriately.[2]
-
Use of a Two-Phase System: For some sensitive substrates, a two-phase system (e.g., cyclopentyl methyl ether and water) has been shown to be effective in preventing tar formation and increasing yield by extracting the product as it forms.[6]
Question: My diazotization reaction seems inefficient. How can I ensure complete conversion of 3-aminoacetophenone?
Answer:
Incomplete diazotization is a primary reason for low yields. Key parameters must be strictly controlled.
Potential Causes:
-
Incorrect Stoichiometry: An insufficient amount of sodium nitrite or sulfuric acid will result in unreacted 3-aminoacetophenone.
-
Poor Temperature Control: The reaction is exothermic. If the temperature rises above the optimal 5-10°C range, the nitrous acid can decompose, and the formed diazonium salt may begin to degrade.[2][3]
-
Rate of Nitrite Addition: Adding the sodium nitrite solution too quickly can lead to a localized excess, causing side reactions and decomposition of nitrous acid.
Solutions:
-
Verify Reagent Quantities: Ensure you are using the correct molar equivalents of sulfuric acid and sodium nitrite relative to your starting 3-aminoacetophenone.
-
Maintain Low Temperature: Use an ice bath to keep the reaction temperature consistently between 5-10°C throughout the addition of sodium nitrite.[2][5]
-
Slow Nitrite Addition: Add the sodium nitrite solution slowly and dropwise over a prolonged period (protocols suggest up to 15 hours for larger scales) to maintain control over the reaction temperature and ensure efficient mixing.[2][5]
Experimental Protocols & Data
Table 1: Comparison of Reported Reaction Conditions and Yields
| Parameter | Method A (Patent CN102249884B) | Method B (General Literature) |
| Starting Material | 3-Aminoacetophenone | 3-Aminoacetophenone |
| Diazotization Temp. | 5-10°C[2] | 0-10°C[3][7] |
| Hydrolysis Temp. | 95°C[2] | >90°C[2] |
| Overall Yield | >92%[2] | 78-82%[1] |
Detailed Representative Protocol for Diazotization and Hydrolysis
This protocol is synthesized from established methods for preparing this compound.[2][5]
Step 1: Diazotization of 3-Aminoacetophenone
-
In a suitable reaction vessel (diazonium kettle), add 3-aminoacetophenone.
-
Add 6-8 parts by weight of 98% sulfuric acid while stirring.
-
Cool the mixture to 5-10°C using an ice bath.
-
Slowly add a solution of 6-8 parts by weight of sodium nitrite in water to the reaction vessel. The addition should be performed dropwise over an extended period (e.g., up to 15 hours for large-scale reactions) to ensure the temperature does not exceed 10°C.
-
After the addition is complete, the resulting solution contains 3-diazo sulfate acetophenone and should be used immediately in the next step.
Step 2: Hydrolysis of 3-Diazo Sulfate Acetophenone
-
In a separate vessel (hydrolysis kettle), add 17-19 parts by weight of water.
-
Heat the water to 95°C.
-
Slowly and steadily add the cold (5-10°C) 3-diazo sulfate acetophenone solution from Step 1 into the hot water. The addition should be controlled over a period of approximately 8 hours. Nitrogen gas will evolve during this process.[8]
-
After the addition is complete, cool the reaction mixture to 28-32°C. The crude this compound product will precipitate.
-
Isolate the crude product by centrifugation or filtration.
-
Wash the crude product with a small amount of cold methanol to remove impurities.
-
Dry the product to obtain pure this compound.
Visualized Workflows and Logic
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low hydrolysis yields.
Caption: Desired hydrolysis pathway versus common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is sulfuric acid used instead of hydrochloric acid for the diazotization?
-
While hydrochloric acid can be used, the diazonium sulfate salt is often preferred for subsequent hydrolysis reactions. The choice of acid can influence the stability and reactivity of the resulting diazonium salt.
Q2: Can the 3-diazo sulfate acetophenone solution be stored for later use?
-
No. Aryl diazonium salts are notoriously unstable, even at low temperatures, and should be used immediately after preparation to avoid decomposition, which lowers the yield and purity of the final product.[3]
Q3: What is the purpose of adding methanol during the workup?
-
Adding a small amount of methanol during the workup, as mentioned in some patents, can help rinse the crude product and improve its purity by washing away certain impurities.[2] It has also been suggested that adding methanol during the reaction can accelerate the process and improve quality.[9]
Q4: Are there alternative methods to synthesize this compound that avoid diazonium salts?
-
Yes, other routes exist, such as the microwave-assisted demethylation of 3'-methoxyacetophenone (yield ~94%) or the palladium-catalyzed hydroxylation of m-bromoacetophenone (yield ~98%).[9] However, the diazotization-hydrolysis route starting from 3-nitroacetophenone (via reduction to 3-aminoacetophenone) is a common industrial method.[9]
References
- 1. 3'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. CN102249884B - Preparation technology of high purity this compound - Google Patents [patents.google.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. quora.com [quora.com]
- 5. Preparation technology of high purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing Regioselectivity of Reactions with 3-Hydroxyacetophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxyacetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity with this compound?
The primary challenge arises from the competing directing effects of the two substituents on the benzene ring: the hydroxyl (-OH) group and the acetyl (-COCH₃) group.
-
Hydroxyl (-OH) group: This is an activating group and an ortho, para-director. It increases the electron density at positions 2, 4, and 6, making them more susceptible to electrophilic attack.
-
Acetyl (-COCH₃) group: This is a deactivating group and a meta-director. It withdraws electron density from the ring, particularly from the ortho and para positions, thereby directing incoming electrophiles to the meta positions (positions 3 and 5 relative to the acetyl group, which are positions 2 and 6 on the ring).
This creates a conflict, as the -OH group directs to positions 2, 4, and 6, while the -COCH₃ group directs to positions 2 and 6. The outcome of a reaction depends on the reaction conditions and the nature of the electrophile.
Troubleshooting Guides
This section provides detailed troubleshooting for common reactions with this compound.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a common reaction class where regioselectivity is a major concern for this compound.
Symptom: You are attempting to nitrate this compound to obtain the expected 4-nitro or 6-nitro product, but you are observing a mixture of isomers or an unexpected product.
Root Cause and Solution:
The nitration of this compound is a classic example of complex regioselectivity. The powerful activating effect of the hydroxyl group and the deactivating effect of the acetyl group, combined with the harsh conditions of nitration, can lead to unexpected outcomes.
A documented study has shown that the nitration of this compound can lead to the formation of 2,6-dinitro-3-hydroxyacetophenone , where the nitro groups enter the sterically hindered positions.[1] This is contrary to what might be predicted by simple directing group rules and highlights that ground-state electron density arguments are not always sufficient to predict the outcome of reactions with highly reactive electrophiles. The transition state energies likely favor this unusual substitution pattern.[1]
Troubleshooting Steps:
-
Protect the Hydroxyl Group: To favor substitution at the 4-position, the powerful ortho, para-directing effect of the hydroxyl group can be temporarily masked by converting it into a less activating protecting group. Common protecting groups for phenols include methyl ethers, benzyl ethers, or silyl ethers. After the desired substitution, the protecting group can be removed.
-
Milder Nitrating Agents: Using milder nitrating agents can sometimes provide better selectivity. Consider alternatives to the standard nitric acid/sulfuric acid mixture, such as:
-
Acetyl nitrate (CH₃COONO₂)
-
Nitronium tetrafluoroborate (NO₂BF₄) at low temperatures.
-
-
Solvent and Temperature Control: The choice of solvent and reaction temperature can significantly influence the isomer ratio.
-
Running the reaction at lower temperatures can increase selectivity.
-
Using less polar solvents may also alter the regiochemical outcome.
-
Logical Workflow for Nitration Strategy:
References
Technical Support Center: Strategies to Prevent Hydroxyl Group Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of hydroxyl groups during chemical synthesis. The primary strategy involves the use of protecting groups, which temporarily mask the hydroxyl functionality, allowing for chemical transformations on other parts of the molecule without unintended oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to prevent the oxidation of a hydroxyl group during a synthetic sequence?
A1: The most common and effective strategy is the temporary conversion of the hydroxyl group (-OH) into a less reactive functional group, known as a "protecting group".[1][2] This protecting group is stable to the reaction conditions that would otherwise oxidize the hydroxyl group. After the desired chemical transformation is complete, the protecting group is selectively removed to regenerate the original hydroxyl group in a process called "deprotection".[3]
Q2: What are the key characteristics of a good protecting group for an alcohol?
A2: An ideal protecting group should be:
-
Easy to introduce: The protection reaction should proceed in high yield under mild conditions with readily available reagents.[4]
-
Stable: It must be robust and inert to the reagents and conditions used in subsequent synthetic steps.[2][4]
-
Easy to remove: The deprotection should also occur in high yield under specific and mild conditions that do not affect other functional groups in the molecule.[4]
-
Orthogonal: In molecules with multiple hydroxyl groups, it is often desirable to use protecting groups that can be removed independently of one another. This concept is known as orthogonal protection.[4][5][6]
Q3: What are the most common types of protecting groups for hydroxyl groups?
A3: The most widely used protecting groups for alcohols fall into three main categories:
-
Silyl Ethers: These are formed by reacting the alcohol with a silyl halide (e.g., TBDMS-Cl, TIPS-Cl). They are popular due to their ease of formation and removal, and their stability can be tuned by changing the steric bulk of the substituents on the silicon atom.[1][7]
-
Alkyl Ethers: This category includes benzyl ethers (Bn), methoxymethyl (MOM) ethers, and tetrahydropyranyl (THP) ethers. They offer varying degrees of stability to acidic and basic conditions.[8]
-
Esters: Acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv) esters are common ester protecting groups. They are generally stable under acidic conditions but can be cleaved by basic hydrolysis.[5][9]
Q4: What is "orthogonal protection" and why is it important in the synthesis of polyols?
A4: Orthogonal protection is a strategy that employs multiple different protecting groups in a single molecule, where each type of protecting group can be removed under a unique set of conditions without affecting the others.[5][6] This is crucial in the synthesis of complex molecules with multiple hydroxyl groups, such as carbohydrates and natural products, as it allows for the selective deprotection and subsequent reaction of specific hydroxyl groups in a controlled manner.[4][6][10] For example, a molecule could have one alcohol protected as a silyl ether (removed by fluoride), another as a benzyl ether (removed by hydrogenolysis), and a third as an ester (removed by base), allowing for sequential manipulation of each site.[5]
Troubleshooting Guides
This section addresses common issues encountered during the protection and deprotection of hydroxyl groups.
Issue 1: Low Yield During Silyl Ether Protection (e.g., with TBDMS-Cl)
-
Symptom: The reaction to form the silyl ether results in a low yield of the desired product, with a significant amount of starting material remaining.
-
Possible Causes & Solutions:
-
Inadequate Anhydrous Conditions: Silylating agents like TBDMS-Cl are sensitive to moisture. Any water present in the solvent or on the glassware will react with the silyl chloride, reducing the amount available to protect the alcohol.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Base: A base, typically imidazole or triethylamine, is required to neutralize the HCl generated during the reaction. An insufficient amount of base can lead to an acidic environment, which may not be favorable for the reaction.
-
Solution: Use the recommended stoichiometry of the base. For sterically hindered alcohols, a stronger base or a more reactive silylating agent (e.g., TBDMS-OTf) may be necessary.[7]
-
-
Steric Hindrance: Tertiary or sterically hindered secondary alcohols can be difficult to protect.
-
Solution: Use a more reactive silylating agent such as a silyl triflate (e.g., TBDMS-OTf) with a non-nucleophilic base like 2,6-lutidine.[7] Alternatively, increasing the reaction temperature or time may improve the yield.
-
-
Poor Solubility of Starting Material: If the starting alcohol is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Issue 2: Incomplete Deprotection of a Benzyl Ether by Hydrogenolysis
-
Symptom: The removal of a benzyl (Bn) group using H₂ and a palladium catalyst (e.g., Pd/C) is slow or incomplete.
-
Possible Causes & Solutions:
-
Catalyst Poisoning: Certain functional groups, particularly sulfur-containing compounds (thiols, thioethers), can poison the palladium catalyst, rendering it inactive.
-
Solution: Ensure the substrate is free of catalyst poisons. If their presence is unavoidable, a higher catalyst loading or a different deprotection method may be required.
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and suppliers.
-
Solution: Use a fresh, high-quality catalyst. Sometimes, pre-activating the catalyst by stirring it under a hydrogen atmosphere in the solvent before adding the substrate can improve its activity.
-
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be sufficient for complete deprotection.
-
Solution: Increase the hydrogen pressure using a hydrogenation apparatus.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate.
-
Solution: Protic solvents like ethanol or methanol are generally effective. Adding a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction, but care must be taken if other acid-sensitive groups are present.
-
-
Issue 3: Side Reactions During MOM Group Removal
-
Symptom: Deprotection of a methoxymethyl (MOM) ether under acidic conditions leads to the formation of undesired byproducts or decomposition of the starting material.
-
Possible Causes & Solutions:
-
Presence of Other Acid-Labile Groups: The substrate may contain other functional groups that are also sensitive to acidic conditions, such as other protecting groups (e.g., silyl ethers, acetals) or certain structural motifs.
-
Solution: Use milder acidic conditions (e.g., PPTS in a protic solvent) or a different deprotection method. In some cases, a Lewis acid-mediated deprotection can offer greater selectivity.[12]
-
-
Strongly Acidic Conditions: Using a strong acid can lead to undesired side reactions.
-
Solution: Employ milder acids like pyridinium p-toluenesulfonate (PPTS) or use a buffered system. The reaction can often be performed at room temperature or with gentle heating.[13]
-
-
Data Presentation: Comparison of Common Hydroxyl Protecting Groups
The following table summarizes the properties and reaction conditions for some of the most common hydroxyl protecting groups. Yields are generally high (>90%) for most substrates, but can vary depending on the specific molecule.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| Silyl Ethers | ||||
| tert-Butyldimethylsilyl | TBDMS / TBS | TBDMS-Cl, Imidazole, DMF, RT | TBAF, THF, RT; or Acetic Acid/H₂O | Stable to base, mild acid, and many oxidizing and reducing agents.[14] |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole, DMF, RT | TBAF, THF, RT; or HF-Pyridine | More stable to acidic conditions than TBDMS.[3] |
| Alkyl Ethers | ||||
| Benzyl | Bn | NaH, Benzyl Bromide, THF, 0 °C to RT | H₂, Pd/C, EtOH, RT; or Na, NH₃ (l) | Very stable to a wide range of acidic and basic conditions, and many redox reagents.[3][15] |
| Methoxymethyl | MOM | MOM-Cl, DIPEA, CH₂Cl₂, RT | HCl, MeOH, reflux; or PPTS, t-BuOH, reflux | Stable to basic conditions, but cleaved by acids.[12][13][16] |
| Tetrahydropyranyl | THP | DHP, PPTS, CH₂Cl₂, RT | Acetic Acid/THF/H₂O, 45 °C | Stable to basic and nucleophilic reagents, but labile to acid.[1] |
| Esters | ||||
| Acetyl | Ac | Acetic Anhydride, Pyridine, RT | K₂CO₃, MeOH, RT; or LiAlH₄ | Stable to acidic conditions; cleaved by bases and nucleophiles. |
| Benzoyl | Bz | Benzoyl Chloride, Pyridine, RT | NaOH, MeOH, reflux | More stable to hydrolysis than acetyl esters. |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
Objective: To protect a primary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
Alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add TBDMS-Cl (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a TBDMS Ether using TBAF
Objective: To remove a TBDMS protecting group to regenerate the alcohol.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC. The reaction is usually complete within 1-2 hours.
-
Once the reaction is complete, dilute the mixture with dichloromethane and quench with water.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Protection of an Alcohol as a Benzyl Ether
Objective: To protect a hydroxyl group as a benzyl (Bn) ether.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To remove a benzyl (Bn) protecting group to regenerate the alcohol.
Materials:
-
Benzyl-protected alcohol (1.0 eq)
-
10% Palladium on carbon (Pd/C, 10 mol %)
-
Ethanol (or Methanol/THF)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected alcohol.
-
If necessary, purify the product by flash column chromatography.
Visualizations
Decision-Making Workflow for Protecting Group Selection
Caption: Decision tree for selecting a suitable hydroxyl protecting group.
General Workflow for Protection and Deprotection
Caption: General workflow of a synthesis involving hydroxyl group protection.
References
- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. Alcohol Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 13. adichemistry.com [adichemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. total-synthesis.com [total-synthesis.com]
Technical Support Center: Efficient Synthesis of 3-Hydroxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 3-Hydroxyacetophenone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Fries Rearrangement of Phenyl Acetate
The Fries rearrangement is a classic method for synthesizing hydroxyaryl ketones from phenolic esters. However, achieving high selectivity and yield for the meta-isomer (this compound) can be challenging.
Q1: My Fries rearrangement is giving a low yield of the desired this compound and a mixture of other isomers. How can I improve the selectivity?
A1: The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. To favor the formation of the meta-hydroxyacetophenone, consider the following:
-
Catalyst Choice: While strong Lewis acids like AlCl₃ are common, they often favor ortho and para products.[1][2][3] Experiment with milder Lewis acids or Brønsted acids. Methanesulfonic acid and p-toluenesulfonic acid have been shown to be effective and can offer different selectivity profiles.[4]
-
Temperature Control: Temperature plays a crucial role. Generally, lower temperatures (≤ 60°C) favor the formation of the para-isomer, while higher temperatures (≥ 160°C) favor the ortho-isomer.[1] For the meta product, a careful optimization of the temperature in conjunction with the chosen catalyst is necessary. It is often the least favored product, so precise control is key.
-
Solvent Polarity: The polarity of the solvent can influence the isomer ratio. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[3] The choice of solvent should be made in consideration of your catalyst system.
Q2: I am observing a significant amount of O-acylated by-product (phenyl acetate) and unreacted starting material. What is causing this?
A2: Incomplete reaction or dominance of O-acylation can be due to several factors:
-
Insufficient Catalyst: Lewis acid catalysts like AlCl₃ are consumed by complexation with both the starting material and the product. Therefore, a stoichiometric amount or even an excess is often required for the reaction to proceed to completion.[4]
-
Catalyst Deactivation: The presence of moisture can deactivate the Lewis acid catalyst. Ensure all reagents and glassware are thoroughly dried before use.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature to facilitate the rearrangement from the O-acylated intermediate to the C-acylated product.
Route 2: Synthesis from 3-Nitroacetophenone
This is a reliable multi-step synthesis that involves the reduction of the nitro group, followed by diazotization and hydrolysis.
Q1: The reduction of 3-nitroacetophenone to 3-aminoacetophenone is incomplete or has low yield. What are the common pitfalls?
A1: The reduction of an aromatic nitro group is generally efficient, but issues can arise:
-
Reducing Agent Activity: The most common reducing agents are tin (Sn) or iron (Fe) powder in the presence of a strong acid like HCl.[5][6] Ensure the metal is of a fine powder to maximize surface area and that the acid concentration is sufficient to drive the reaction.
-
Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate.[7] Insufficient heating can lead to an incomplete reaction.
-
Work-up Procedure: After the reduction, the amine product is typically in the form of an ammonium salt. Careful neutralization with a base (e.g., NaOH) is required to liberate the free amine.[8] Ensure the pH is adjusted correctly to precipitate the product.
Q2: The diazotization of 3-aminoacetophenone and subsequent hydrolysis to this compound is resulting in a low yield and formation of colored impurities. How can I optimize this step?
A2: The diazotization and hydrolysis steps are sensitive and require careful control:
-
Temperature Control during Diazotization: The formation of the diazonium salt from the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely.[9]
-
Hydrolysis Conditions: The hydrolysis of the diazonium salt to the phenol is achieved by warming the solution.[10] However, uncontrolled heating can lead to the formation of tarry by-products. Gradual heating is recommended.
-
Side Reactions: Azo coupling, where the diazonium salt reacts with the phenol product or unreacted amine, is a common side reaction that can be suppressed by maintaining a high acidity.[11]
Data Presentation
Table 1: Comparison of Catalysts for Fries Rearrangement
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | Lewis Acid | Stoichiometric or excess, often solvent-free or in non-polar solvents | High reactivity | Often favors ortho/para isomers, moisture sensitive, corrosive |
| TiCl₄, BF₃, SnCl₄ | Lewis Acid | Stoichiometric amounts | Can offer different selectivity compared to AlCl₃ | Moisture sensitive, corrosive |
| Methanesulfonic Acid | Brønsted Acid | Can be used as both catalyst and solvent | Environmentally friendlier, less corrosive than Lewis acids | May require higher temperatures |
| p-Toluenesulfonic Acid (PTSA) | Brønsted Acid | Catalytic amounts, often solvent-free | Biodegradable, easy to handle | May result in a mixture of isomers |
| Zinc Powder | Lewis Acid | Catalytic amounts | Offers selective rearrangement | May have lower reactivity for some substrates |
Table 2: Overview of Synthetic Routes to this compound
| Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Phenyl Acetate | Lewis or Brønsted Acid | Variable | Potentially a one-step synthesis | Often poor selectivity for the meta-isomer |
| 3-Nitroacetophenone | 1. Fe/HCl or Sn/HCl2. NaNO₂/H₂SO₄3. H₂O, heat | >90%[12][13] | High yield and purity, reliable | Multi-step process, use of corrosive acids |
| 3-Hydroxybenzoic Acid | 1. Protecting agent2. Thionyl chloride3. Alkylating agent4. Deprotection | ~90%[14] | High yield, avoids harsh nitration | Multi-step process involving protection/deprotection |
| 3'-Methoxyacetophenone | Ionic liquid, microwave | ~94%[14] | High yield, rapid reaction | Requires specialized equipment (microwave reactor) |
| m-Bromoacetophenone | Pd₂(dba)₃, specific ligands, KOH | ~98%[14] | Very high yield | Requires expensive palladium catalyst and ligands |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Nitroacetophenone
Step 1: Reduction of 3-Nitroacetophenone to 3-Aminoacetophenone
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-nitroacetophenone (1 equivalent) and granulated tin (2.5-3 equivalents).
-
Add a solution of concentrated hydrochloric acid (sufficient to maintain a strongly acidic environment) portion-wise through the condenser.
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10) to precipitate the 3-aminoacetophenone.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Diazotization of 3-Aminoacetophenone and Hydrolysis
-
Dissolve the 3-aminoacetophenone (1 equivalent) in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
To a separate flask containing water, heat to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the boiling water. Nitrogen gas will be evolved.
-
After the addition is complete, continue to heat the mixture for a further 30 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and then in an ice bath to crystallize the this compound.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to obtain the pure product.
Protocol 2: Fries Rearrangement of Phenyl Acetate using AlCl₃
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents).
-
Cool the flask in an ice bath and slowly add phenyl acetate (1 equivalent) dropwise with stirring.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 120-160 °C for ortho-selectivity, lower for para-selectivity) and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice containing concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the isomers.
Mandatory Visualization
Caption: Factors influencing the regioselectivity of the Fries rearrangement.
Caption: Synthetic workflow for this compound from 3-Nitroacetophenone.
References
- 1. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 2. byjus.com [byjus.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. sciencing.com [sciencing.com]
- 6. youtube.com [youtube.com]
- 7. 3-Nitroacetophenone Synthesis Lab Report - 1102 Words | Bartleby [bartleby.com]
- 8. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 9. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scribd.com [scribd.com]
- 13. CN102249884B - Preparation technology of high purity this compound - Google Patents [patents.google.com]
- 14. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Hydroxyacetophenone and 4-Hydroxyacetophenone
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparison of the biological activities of 3-Hydroxyacetophenone (3-HAP) and 4-Hydroxyacetophenone (4-HAP), two isomers with distinct pharmacological profiles. This guide synthesizes experimental data on their antioxidant, anti-inflammatory, and anticancer properties, offering a valuable resource for researchers in drug discovery and development.
Executive Summary
This compound and 4-Hydroxyacetophenone, while structurally similar, exhibit notable differences in their biological effects. 4-HAP has demonstrated significant anti-inflammatory activity through the inhibition of the NF-κB signaling pathway and has shown promise in reducing cancer cell metastasis by modulating the actomyosin cytoskeleton. In contrast, 3-HAP is recognized for its antioxidant properties and its ability to induce apoptosis in cancer cells, potentially through the intrinsic pathway involving caspase activation. This guide presents a comparative analysis of their cytotoxic effects and discusses their distinct mechanisms of action in inflammation and cancer.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the biological activities of this compound and 4-Hydroxyacetophenone. It is important to note that direct comparative studies for all activities are limited, and some data are from studies on derivatives or different experimental setups.
Table 1: Cytotoxicity of this compound and 4-Hydroxyacetophenone against Melanoma Cell Lines
| Compound | Cell Line | IC50 (µM) at 48h |
| This compound | Murine B16-F0 Melanoma | >1000 |
| Human SK-MEL-28 Melanoma | >1000 | |
| 4-Hydroxyacetophenone | Murine B16-F0 Melanoma | >1000 |
| Human SK-MEL-28 Melanoma | >1000 |
Data from a study on the structure-toxicity relationship of phenolic analogs as anti-melanoma agents suggests that both 3-HAP and 4-HAP have low cytotoxicity to these melanoma cell lines at the concentrations tested.
Table 2: Antimycobacterial Activity of this compound and 4-Hydroxyacetophenone
| Compound | Organism | MIC (µM) |
| This compound | Mycobacterium spp. | 5870 |
| 4-Hydroxyacetophenone | Mycobacterium spp. | 11750 |
MIC (Minimum Inhibitory Concentration) values from a study on acetophenones with selective antimycobacterial activity indicate that 3-HAP has a stronger inhibitory effect on mycobacterial growth compared to 4-HAP in this specific assay.
Signaling Pathways and Mechanisms of Action
This compound: Induction of Apoptosis
This compound has been reported to induce programmed cell death (apoptosis) in cancer cells. This process is often mediated by the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.
A Comparative Guide to 3-Hydroxyacetophenone and Other Phenolic Ketones in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Phenolic ketones are a class of aromatic compounds characterized by a hydroxyl group and a ketone functional group attached to a benzene ring. Their unique structural features make them versatile building blocks in organic synthesis, serving as precursors to a wide array of biologically active molecules and fine chemicals. This guide provides an objective comparison of 3-Hydroxyacetophenone with its isomers, 2-Hydroxyacetophenone and 4-Hydroxyacetophenone, focusing on their performance in key synthetic transformations, supported by experimental data.
Introduction to Phenolic Ketones
The position of the hydroxyl group relative to the acetyl group on the benzene ring significantly influences the reactivity and physical properties of hydroxyacetophenone isomers. These differences dictate their utility in various synthetic applications.
-
This compound (m-Hydroxyacetophenone): With the hydroxyl group at the meta position, it is a crucial intermediate in the synthesis of pharmaceuticals, such as the sympathomimetic amine phenylephrine[1]. Its unique electronic properties make it a valuable synthon for a range of heterocyclic compounds.
-
2-Hydroxyacetophenone (o-Hydroxyacetophenone): The ortho positioning of the hydroxyl group allows for intramolecular hydrogen bonding, which influences its reactivity. It is a key starting material for the synthesis of 4-hydroxycoumarins and various flavonoids[2][3][4][5][6].
-
4-Hydroxyacetophenone (p-Hydroxyacetophenone): The para-isomer is widely used in the synthesis of chalcones, flavonoids, and other bioactive compounds[7]. It is also a precursor in the fragrance and polymer industries[8].
Comparative Performance in Key Organic Syntheses
The synthetic utility of these phenolic ketones is best illustrated by comparing their performance in widely used organic reactions.
Claisen-Schmidt Condensation: Synthesis of Chalcones and Flavonoids
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are precursors to flavonoids. The reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. The yields of this reaction can vary depending on the hydroxyacetophenone isomer used.
| Hydroxyacetophenone Isomer | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| This compound | 4-Chlorobenzaldehyde | NaOH | - | Not specified | [9] |
| 2-Hydroxyacetophenone | Benzaldehyde | NaOH | Ethanol | Not specified | [10] |
| 2-Hydroxyacetophenone | Salicylaldehyde | 40% NaOH | Ethanol | Not specified | [10] |
| 4-Hydroxyacetophenone | Various Benzaldehydes | Boric Acid | Ethyl Glycol | Not specified | [11] |
Note: Direct comparative yield data under identical conditions is scarce in the literature. The table reflects typical conditions found for each isomer.
The reactivity in Claisen-Schmidt condensation is influenced by the electronic effects of the hydroxyl group. The para- and ortho-isomers can participate in resonance stabilization of the enolate intermediate, which can affect reaction rates and yields.
Hydrodeoxygenation: Synthesis of Ethylphenols
Selective hydrodeoxygenation of the acetyl group to an ethyl group provides a route to valuable ethylphenol derivatives. A comparative study using a bimetallic iron-ruthenium catalyst has shown a clear difference in the reactivity of the isomers.
| Hydroxyacetophenone Isomer | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| 4-Hydroxyacetophenone | >99 | >99 | 95 | [1] |
| 2-Hydroxyacetophenone | >99 | >99 | 99 | [1] |
| This compound | 39 | 95 | Not specified |
The higher reactivity of the ortho and para isomers is attributed to the mesomeric stabilization of the carbocation intermediates formed during the reaction, a stabilization that is not possible for the meta isomer.
Synthesis of Bioactive Molecules
Beyond general reactions, these phenolic ketones are starting materials for specific, high-value molecules.
-
This compound is a key precursor for the synthesis of Phenylephrine , a widely used decongestant[1]. The synthesis involves a multi-step process, including bromination, amination, and reduction.
-
2-Hydroxyacetophenone is the primary starting material for the synthesis of 4-hydroxycoumarin and its derivatives, such as the anticoagulant Warfarin[2][3][4][5][6]. The synthesis typically involves acylation followed by an intramolecular cyclization.
-
4-Hydroxyacetophenone is a common starting material for the synthesis of various flavonoids, including Apigenin , which exhibits a range of biological activities.
Experimental Protocols
General Procedure for Claisen-Schmidt Condensation (Chalcone Synthesis)
-
Dissolve the hydroxyacetophenone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of a base (e.g., 10% NaOH) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
General Procedure for Hydrodeoxygenation of Hydroxyacetophenones
-
In a glovebox, charge a high-pressure autoclave with the hydroxyacetophenone substrate, the FeRu@SILP catalyst, and a solvent (e.g., mesitylene).
-
Seal the autoclave, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 175 °C) with stirring for a specified time (e.g., 16 hours).
-
After cooling and depressurizing the reactor, the product can be isolated and purified by standard techniques.
Biological Activity and Signaling Pathways of Derivatives
Chalcones and flavonoids synthesized from hydroxyacetophenones exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Many of these effects are attributed to their ability to modulate cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway by Flavonoids
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immune responses, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Flavonoids have been shown to inhibit the NF-κB pathway at multiple points.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
Flavonoids can inhibit IKK (IκB kinase) activity, prevent the degradation of the inhibitory protein IκBα, and block the nuclear translocation of the active NF-κB dimer (p50/p65)[4][9][10][12][13][14][15][16]. This leads to the downregulation of pro-inflammatory gene expression.
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial for regulating cell proliferation, differentiation, and apoptosis. Flavonoids have been observed to modulate these pathways, which contributes to their anticancer and neuroprotective effects[17][18][19].
Caption: Modulation of the MAPK/ERK signaling pathway by flavonoids.
Flavonoids can interfere with the MAPK cascade by inhibiting key kinases such as Raf and MEK, thereby preventing the activation of downstream targets and modulating cellular responses[17][18][19].
Conclusion
This compound and its isomers, 2- and 4-hydroxyacetophenone, are valuable and versatile starting materials in organic synthesis. The choice of isomer is dictated by the desired target molecule and the specific reaction pathway. While 2- and 4-hydroxyacetophenone often exhibit higher reactivity in reactions where mesomeric effects can stabilize intermediates, this compound provides a unique substitution pattern that is essential for the synthesis of certain pharmaceuticals. Understanding the distinct reactivity profiles of these phenolic ketones allows researchers and drug development professionals to strategically design synthetic routes to a wide range of important compounds. Further comparative studies under standardized conditions would be invaluable for a more precise quantitative assessment of their relative performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Identification of a Prenyl Chalcone as a Competitive Lipoxygenase Inhibitor: Screening, Biochemical Evaluation and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Apigenin Derivatives as Antibacterial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN113557234A - Semi-synthesis method of apigenin - Google Patents [patents.google.com]
- 9. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 17. Exploring the Natural Compounds in Flavonoids for Their Potential Inhibition of Cancer Therapeutic Target MEK1 Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Hydroxyacetophenone: A Novel Greener Approach vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-hydroxyacetophenone, a key intermediate in the pharmaceutical industry, has traditionally been dominated by methods that, while effective, pose significant environmental and safety challenges. This guide provides a detailed comparison of a novel, validated synthetic route starting from 3-hydroxybenzoic acid against the conventional nitration-reduction-diazotization pathway. The presented data underscores the significant advantages of the new method in terms of yield, safety, and environmental impact.
Performance Comparison: A Quantitative Overview
The following table summarizes the key performance indicators for the novel synthetic route and a traditional alternative. The data highlights the superior efficiency and greener profile of the new method.
| Parameter | Novel Synthetic Route (from 3-Hydroxybenzoic Acid) | Traditional Synthetic Route (Nitration-Reduction-Diazotization) |
| Starting Material | 3-Hydroxybenzoic Acid | Acetophenone |
| Overall Yield | ~90%[1][2] | ~65-75% |
| Key Reagents | Acetic anhydride, thionyl chloride, dimethyl malonate | Mixed acid (HNO₃/H₂SO₄), iron powder, sodium nitrite |
| Reaction Conditions | Moderate temperatures (up to 100°C), no high pressure[2][3] | Low to high temperatures (-10°C to >90°C), strongly acidic conditions |
| Wastewater Generation | Significantly reduced; less than 5% of the traditional process[1][3] | High volume of acidic and iron-containing wastewater |
| Safety Profile | Avoids the use of peroxides and diazonium compounds, enhancing safety[1][3] | Involves highly corrosive acids, and potentially unstable diazonium salts |
| Purity of Final Product | High purity achievable (>99.5%) | Purity can be variable and may require extensive purification |
Experimental Workflows: A Visual Representation
The following diagram illustrates the streamlined workflow of the novel synthetic route for this compound.
Caption: Workflow of the novel synthesis of this compound.
Detailed Experimental Protocols
Novel Synthetic Route: From 3-Hydroxybenzoic Acid
This route, adapted from the work of Yingwei Zhang and coworkers, offers a high-yield and environmentally conscious alternative.[1]
Step 1: Hydroxyl Protection (Esterification) [2][3]
-
To a reaction vessel, add 50g of 3-hydroxybenzoic acid, 67g of acetic anhydride, and 0.35g of concentrated sulfuric acid.
-
Heat the mixture to 100°C with stirring and maintain for 30 minutes.
-
After the reaction is complete, remove the solvent by vacuum distillation to obtain crude 3-acetoxybenzoic acid as a white solid.
Step 2: Chloroformylation [2][3]
-
In a reaction vessel, combine 50g of 3-acetoxybenzoic acid with 725 ml of toluene.
-
Slowly add 56g of thionyl chloride to the mixture.
-
Heat the reaction to 100°C and maintain for 1 hour.
-
Remove the solvent and any unreacted thionyl chloride by vacuum distillation to yield 3-acetoxybenzoyl chloride. The reported yield for this step is approximately 98%.[3]
Step 3: Alkylation [3]
-
In a separate reaction vessel, add 62.2g of dimethyl malonate and 34.4g of magnesium chloride to 600 ml of dichloromethane.
-
Cool the mixture to an internal temperature of 5°C and slowly add triethylamine.
-
To this mixture, slowly add the 3-acetoxybenzoyl chloride obtained in the previous step.
-
Allow the reaction to proceed to completion.
Step 4: Hydrolysis and Decarboxylation
-
The intermediate from the alkylation step is subjected to hydrolysis, typically by heating in the presence of an acid or base, to remove the protecting group and the malonic ester group.
-
The final product, this compound, is then isolated and purified. The purity of the product can exceed 99.5%.
Traditional Synthetic Route: Nitration-Reduction-Diazotization
This route starts with acetophenone and involves three main chemical transformations.
Step 1: Nitration of Acetophenone
-
In a reaction vessel, cool concentrated sulfuric acid to below 5°C.
-
Slowly add acetophenone to the cooled sulfuric acid, maintaining the temperature below 5°C.
-
Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, also cooled to below 5°C.
-
Add the nitrating mixture dropwise to the acetophenone solution, ensuring the temperature does not exceed 0-5°C.
-
After the addition is complete, pour the reaction mixture onto crushed ice to precipitate the crude m-nitroacetophenone.
-
Filter and wash the product with cold water.
Step 2: Reduction of m-Nitroacetophenone [4][5]
-
To a reaction vessel, add 38 parts by weight of 3-nitroacetophenone and 37 parts by weight of water.
-
Add iron powder and heat the mixture, reacting for approximately 10 hours.
-
Methanol is added with stirring, and the resulting 3-aminoacetophenone is isolated by centrifugation.
Step 3: Diazotization and Hydrolysis [4][5]
-
The 3-aminoacetophenone is dissolved in a sulfuric acid solution and cooled to 5-10°C.
-
A solution of sodium nitrite is slowly added over several hours while maintaining the low temperature to form the diazonium salt.
-
The solution containing the diazonium salt is then added to a hydrolysis kettle containing water heated to 95°C.
-
The diazonium salt hydrolyzes to form this compound, which is then isolated and purified. The overall yield for this process is reported to be over 92% in some optimized procedures, though it is often lower in practice.[4]
References
- 1. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 2. CN105967986B - The synthetic method of 3- hydroxy acetophenone - Google Patents [patents.google.com]
- 3. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102249884B - Preparation technology of high purity this compound - Google Patents [patents.google.com]
- 5. Preparation technology of high purity this compound - Eureka | Patsnap [eureka.patsnap.com]
Comparative analysis of different catalysts for 3-Hydroxyacetophenone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Hydroxyacetophenone, a key intermediate in the pharmaceutical industry for drugs like phenylephrine, has been approached through various catalytic strategies. This guide provides a comparative analysis of different catalytic methods, presenting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable synthetic route.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the yield, selectivity, and environmental footprint of this compound synthesis. The following table summarizes quantitative data from different catalytic approaches.
| Catalytic Method | Catalyst(s) | Starting Material | Yield (%) | Key Advantages |
| Palladium-Catalyzed C-O Coupling | Pd₂(dba)₃ with monophosphine ligands (L1 or L2) | m-Bromoacetophenone | ~98% | High yield and selectivity for direct phenol synthesis from aryl halides.[1] |
| Microwave-Assisted Demethylation | Ionic Liquid | 3'-Methoxyacetophenone | ~94% | Rapid, high-yield demethylation.[1][2] |
| Multi-Step Synthesis from Acid | Brønsted or Lewis Acids (e.g., concentrated H₂SO₄) | 3-Hydroxybenzoic acid | 90% (total) | Utilizes cheap, readily available starting materials; environmentally friendly.[1][2][3] |
| Reduction and Diazotization | Iron powder, Sodium nitrite, Sulfuric acid | 3-Nitroacetophenone | >92% | High purity and yield.[1][2] |
| Fries Rearrangement | p-Toluene sulphonic acid (PTSA) | Phenyl acetate | High | Employs an eco-friendly, biodegradable acid catalyst.[4] |
| Sulfonation-Hydrolysis | Aluminum chloride, Sodium hydroxide/Potassium hydroxide | Benzenesulfonic acid | 80% | Avoids expensive catalysts like palladium.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key synthetic routes.
Multi-Step Synthesis from 3-Hydroxybenzoic Acid
This environmentally friendly method involves four main stages: hydroxyl protection, chloroformylation, alkylation, and hydrolysis.[1][3]
Step 1: Hydroxyl Protection (Acetylation)
-
Reactants: 50g of 3-hydroxybenzoic acid, 67g of acetic anhydride, and 0.35g of concentrated sulfuric acid.
-
Procedure: The reactants are added to a reaction vessel and heated to 100°C with stirring for 30 minutes. After the reaction is complete, the solvent is removed by distillation under reduced pressure to yield crude 3-acetoxybenzoic acid.[7]
Step 2: Chloroformylation
-
Reactants: 50g of 3-acetoxybenzoic acid and 56g of thionyl chloride in 725 ml of toluene.
-
Procedure: 3-acetoxybenzoic acid is dissolved in toluene. Thionyl chloride is slowly added, and the mixture is heated to 100°C for 1 hour. The solvent and unreacted thionyl chloride are removed by vacuum distillation to obtain 3-acetoxybenzoyl chloride.[3][7]
Step 3 & 4: Alkylation and Hydrolysis
-
The subsequent alkylation and hydrolysis steps are then carried out to yield this compound. The overall yield for this entire process is reported to be 90%.[1][3]
Synthesis from 3-Nitroacetophenone
This classic route involves reduction of the nitro group followed by diazotization and hydrolysis.[1]
-
Reactants: 38 parts by weight of 3-nitroacetophenone, 37 parts by weight of water, and iron powder.
-
Procedure:
-
3-nitroacetophenone and water are added to a reaction vessel, followed by the addition of iron powder. The reaction proceeds for 10 hours to produce 3-aminoacetophenone.
-
The resulting 3-aminoacetophenone is then subjected to diazotization using sulfuric acid and a sodium nitrite aqueous solution to form a diazonium salt.
-
This intermediate is then hydrolyzed to yield the final product, this compound.[1]
-
Fries Rearrangement using an Eco-Friendly Catalyst
The Fries rearrangement of aryl esters can be performed using p-toluene sulphonic acid (PTSA) as a green alternative to Lewis acids.[4]
-
Reactants: Phenyl acetate and a catalytic amount of anhydrous p-toluenesulfonic acid.
-
Procedure: The reaction is carried out without a solvent. Phenyl acetate and PTSA are heated together. The reaction achieves approximately 98% conversion of phenyl acetate within 30 minutes at a temperature range of 90-160°C.[4] It is noted that lower temperatures favor the formation of the para-isomer (p-hydroxyacetophenone), while higher temperatures favor the ortho-isomer.[4]
Visualizing the Synthetic Pathways
Diagrams help to clarify the logical flow of complex synthetic processes. The following workflows are rendered using the DOT language.
Caption: Workflow for the multi-step synthesis of this compound.
Caption: Pathway from 3-Nitroacetophenone to this compound.
Caption: Palladium-catalyzed synthesis of this compound.
References
- 1. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. CN105967986A - this compound synthesis method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102070428A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
A Spectroscopic Showdown: Unveiling the Isomers of 3-Hydroxyacetophenone
A detailed comparative analysis of the spectroscopic signatures of 2-Hydroxyacetophenone, 3-Hydroxyacetophenone, and 4-Hydroxyacetophenone for researchers and drug development professionals.
In the realm of pharmaceutical sciences and organic chemistry, the precise identification and characterization of molecular isomers are paramount. Subtle differences in the substitution patterns on an aromatic ring can dramatically alter a compound's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of three key isomers of hydroxyacetophenone: 2-hydroxyacetophenone, this compound, and 4-hydroxyacetophenone. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—we can elucidate the distinct structural nuances of these compounds. The presented experimental data, summarized in clear, comparative tables, and supported by detailed methodologies, serves as a valuable resource for researchers in compound identification and quality control.
Key Spectroscopic Data at a Glance
The following tables summarize the key spectroscopic data obtained for the three isomers of hydroxyacetophenone. These values are compiled from various spectral databases and literature sources, providing a comparative overview of their characteristic signals.
¹H NMR Spectral Data (CDCl₃)
| Proton | 2-Hydroxyacetophenone | This compound | 4-Hydroxyacetophenone |
| -OH | ~12.25 ppm (s, 1H) | ~5.5-7.5 ppm (br s, 1H) | ~6.5-8.5 ppm (br s, 1H) |
| -CH₃ | ~2.61 ppm (s, 3H) | ~2.59 ppm (s, 3H) | ~2.56 ppm (s, 3H) |
| Aromatic-H | 6.80-7.78 ppm (m, 4H) | 7.05-7.55 ppm (m, 4H) | 6.90-7.90 ppm (m, 4H) |
¹³C NMR Spectral Data (CDCl₃)
| Carbon | 2-Hydroxyacetophenone | This compound | 4-Hydroxyacetophenone |
| C=O | ~204.6 ppm | ~198.9 ppm | ~198.2 ppm |
| C-OH | ~162.4 ppm | ~156.2 ppm | ~161.8 ppm |
| C-C=O | ~118.9 ppm | ~137.8 ppm | ~130.4 ppm |
| Aromatic-C | ~118.3, 119.7, 130.8, 136.4 ppm | ~114.9, 120.2, 121.3, 129.8 ppm | ~115.5, 131.2 ppm (2C each) |
| -CH₃ | ~26.5 ppm | ~26.7 ppm | ~26.4 ppm |
IR Spectral Data (cm⁻¹)
| Functional Group | 2-Hydroxyacetophenone | This compound | 4-Hydroxyacetophenone |
| O-H stretch | ~3000-3400 (broad) | ~3300-3500 (broad) | ~3100-3600 (broad) |
| C-H stretch (aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H stretch (aliphatic) | ~2920-2970 | ~2920-2960 | ~2920-2980 |
| C=O stretch | ~1645 | ~1680 | ~1670 |
| C=C stretch (aromatic) | ~1580, 1490 | ~1590, 1480 | ~1600, 1500 |
| C-O stretch | ~1280 | ~1230 | ~1260 |
Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Hydroxyacetophenone | 136 | 121, 93, 65 |
| This compound | 136 | 121, 93, 65 |
| 4-Hydroxyacetophenone | 136 | 121, 93, 65 |
Experimental Protocols
The following are standard protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the hydroxyacetophenone isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the CDCl₃ solvent peak for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid hydroxyacetophenone isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place the mixture into a pellet die and press it under high pressure to form a thin, transparent pellet.[1]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.[2][3]
-
Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2][3]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Isomeric Differentiation through Spectroscopy
The ortho, meta, and para positions of the hydroxyl group relative to the acetyl group in hydroxyacetophenone isomers lead to distinct spectroscopic features, particularly in ¹H NMR and IR spectroscopy.
Figure 1. Isomeric effects on key spectroscopic signals.
The most striking difference is observed in the ¹H NMR spectrum of 2-hydroxyacetophenone. The proximity of the hydroxyl and acetyl groups facilitates strong intramolecular hydrogen bonding. This interaction significantly deshields the hydroxyl proton, causing its resonance to appear far downfield at approximately 12.25 ppm. In contrast, the hydroxyl protons of the 3- and 4-isomers are involved in intermolecular hydrogen bonding, resulting in broader signals at higher field strengths.
This intramolecular hydrogen bonding in the 2-isomer also influences the carbonyl stretching frequency in the IR spectrum. The hydrogen bond weakens the C=O double bond, causing its absorption to shift to a lower wavenumber (around 1645 cm⁻¹) compared to the 3- and 4-isomers (around 1680 and 1670 cm⁻¹, respectively).
While the mass spectra of all three isomers are very similar due to the formation of common fragment ions upon electron ionization, the subtle differences in their NMR and IR spectra provide definitive means for their differentiation. This guide underscores the power of a multi-spectroscopic approach for the unambiguous structural elucidation of isomeric compounds.
References
Comparative Antimicrobial Activity of 3-Hydroxyacetophenone Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial properties of various 3-Hydroxyacetophenone derivatives, drawing upon recent experimental findings. The data presented herein is intended to facilitate further research and development in the pursuit of novel antimicrobial agents.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been evaluated against a range of bacterial and fungal strains. The following table summarizes the key quantitative data from various studies, primarily focusing on the Zone of Inhibition and Minimum Inhibitory Concentration (MIC) values.
| Derivative Type | Compound | Test Organism | Method | Result | Reference |
| Hydroxyacetophenone Derivatives | Compound 2 | E. coli | Agar Disc-Diffusion | 11 mm zone of inhibition | [1] |
| Compound 3 | E. coli | Agar Disc-Diffusion | 14 mm zone of inhibition | [1] | |
| Compound 4 | E. coli | Agar Disc-Diffusion | 18 mm zone of inhibition | [1] | |
| Compound 5 | E. coli | Agar Disc-Diffusion | 15 mm zone of inhibition | [1] | |
| Compound 2 | K. pneumoniae | Agar Disc-Diffusion | 8 mm zone of inhibition | [1] | |
| Compound 3 | K. pneumoniae | Agar Disc-Diffusion | 20 mm zone of inhibition | [1] | |
| Compound 4 | K. pneumoniae | Agar Disc-Diffusion | 20 mm zone of inhibition | [1] | |
| Compound 5 | K. pneumoniae | Agar Disc-Diffusion | 13 mm zone of inhibition | [1] | |
| Hydroxyacetophenone-Tetrazole Hybrids | Compounds 4a-4f, 5d-5f | Gram-positive and Gram-negative bacteria, Fungi | Broth Microdilution | MIC values ranging from 4 to 128 µg/mL | [2] |
| Compound 4a | Bacteria and Fungi | Broth Microdilution | One of the most active antibacterial members | [2] | |
| Compound 5d | Bacteria and Fungi | Broth Microdilution | One of the most active antibacterial members | [2] | |
| Dihydroxyacetophenone Derivatives | Brominated derivatives (BrDA 3) | Pseudomonas aeruginosa ATCC 27853 | Not specified | Powerful antibacterial activity | [3] |
| Schiff Base Complexes | Cu(II) complex | Pathogenic bacteria and fungi | Agar Disc-Diffusion | Higher antimicrobial activity than the free Schiff base | [4] |
| Co(II) and Cu(II) complexes | Bacillus cereus, Staphylococcus aureus, E. coli | Not specified | Higher activity than the free ligand | [5] |
Experimental Protocols
The evaluation of antimicrobial activity of this compound derivatives typically involves one of the following standard methods:
Agar Disc-Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.[1]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.
-
Application of Test Compounds: Sterile filter paper discs are impregnated with a known concentration of the test derivative (e.g., 1 mg/mL in DMSO) and placed on the inoculated agar surface.[1]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[1] A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][6]
-
Preparation of Serial Dilutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Visualizing the Experimental Workflow and Potential Mechanisms
To better understand the experimental process and the potential ways in which these derivatives exert their antimicrobial effects, the following diagrams have been generated.
Caption: Experimental workflow for assessing antimicrobial activity.
Caption: Proposed antimicrobial mechanisms of action.
Discussion
The antimicrobial activity of this compound derivatives is influenced by their structural modifications. For instance, the formation of Schiff bases and their metal complexes can enhance antimicrobial efficacy.[4][5] This is often attributed to increased lipophilicity, which facilitates the transport of the compound across the microbial cell membrane. Some studies suggest that the presence of specific functional groups, such as two free phenol hydroxyl groups, a bromine atom, an unsaturated bond, and a thiosemicarbazone fragment, contributes to high antibacterial activity.[1]
Furthermore, hybridization of the this compound scaffold with other pharmacophores, such as tetrazoles, has been shown to yield compounds with a broad spectrum of antimicrobial activity.[2] The mechanism of action for many of these derivatives is still under investigation, but potential targets include the bacterial cell wall or membrane, essential enzymes like DNA gyrase, and protein synthesis.
Conclusion
This compound derivatives represent a promising class of compounds for the development of new antimicrobial agents. The available data indicates that their activity can be significantly modulated through chemical synthesis, leading to derivatives with potent and broad-spectrum effects. Further research is warranted to elucidate the precise mechanisms of action and to optimize the therapeutic potential of these compounds.
References
Cross-Validation of Analytical Methods for 3-Hydroxyacetophenone Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical methods for the quantitative determination of 3-Hydroxyacetophenone: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is synthesized from established analytical practices for similar phenolic compounds and is intended to serve as a practical guide for method selection, development, and validation.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the instrumentation available. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods, designed to facilitate a direct comparison.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Linearity Range | 0.2 - 100 µg/mL (R² > 0.999) | 0.05 - 50 µg/mL (R² > 0.999) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass fragmentation) |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Potentially, to improve volatility and peak shape |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for the routine analysis of this compound in various sample matrices, including pharmaceutical formulations.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (40:60 v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 0.2, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, it may involve dissolving the sample in the mobile phase, filtering, and injecting.
5. Validation Parameters:
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels.
-
Precision: Assess repeatability by analyzing six replicate injections of a standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers higher specificity and sensitivity, making it suitable for trace analysis or complex matrices.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
2. Reagents and Standards:
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization (optional)
-
This compound reference standard
3. Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM ions for this compound: (to be determined from the mass spectrum of the standard, likely including the molecular ion and characteristic fragment ions).
-
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a GC-grade solvent.
-
Working Standard Solutions: Dilute the stock solution to the desired concentrations using the appropriate solvent.
-
Sample Preparation: This may involve liquid-liquid extraction or solid-phase extraction depending on the matrix.
-
Derivatization (if necessary): To a dried aliquot of the sample or standard, add a derivatizing agent like BSTFA with 1% TMCS and heat to form the trimethylsilyl ether derivative, which is more volatile.
5. Validation Parameters:
-
The validation parameters are similar to those for the HPLC method, with a focus on the specificity provided by the mass spectrometric detection. The linearity, accuracy, precision, LOD, and LOQ will be determined using the response from the SIM mode.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow for each method.
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 3-Hydroxyacetophenone and Its Derivatives
A definitive confirmation of the three-dimensional structure of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 3-Hydroxyacetophenone, a versatile scaffold in medicinal chemistry, single-crystal X-ray crystallography provides unambiguous proof of their molecular conformation and packing. This guide offers a comparative analysis of the crystallographic data of this compound and two of its derivatives, 2-chloro-1-(3-hydroxyphenyl)ethanone and 4'-Hydroxy-3'-methoxyacetophenone (acetovanillone), supported by detailed experimental protocols.
Comparative Crystallographic Data
The precise atomic arrangement of this compound and its derivatives, as determined by single-crystal X-ray diffraction, reveals the influence of substituent changes on the molecular geometry and crystal packing. A summary of the key crystallographic parameters is presented below.
| Parameter | This compound (3-acetylphenol) | 2-chloro-1-(3-hydroxyphenyl)ethanone | 4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone) |
| Chemical Formula | C₈H₈O₂ | C₈H₇ClO₂ | C₉H₁₀O₃ |
| Molecular Weight | 136.15 g/mol | 170.59 g/mol | 166.17 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/n |
| a (Å) | 10.878(3) | 12.039(2) | 8.5144(8) |
| b (Å) | 5.418(2) | 4.965(1) | 8.778(1) |
| c (Å) | 12.016(4) | 13.515(3) | 10.712(1) |
| β (°) | 106.69(3) | 109.23(3) | 90.082(5) |
| Volume (ų) | 678.9(4) | 762.9(3) | 800.7(1) |
| Temperature (K) | 293 | 293 | 173.2 |
| Reference | --INVALID-LINK-- | [1] | [2][3] |
Experimental Protocols
The successful determination of a crystal structure is contingent on a meticulous experimental workflow, from the synthesis of the target compound to the final refinement of the crystallographic data.
Synthesis and Crystallization
1. Synthesis of this compound Derivatives:
-
General Considerations: The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. The choice of synthetic route depends on the desired substituents. Common starting materials include 3-hydroxybenzoic acid or 3-aminoacetophenone.[4][5] For instance, one patented method involves the hydroxyl protection of 3-hydroxybenzoic acid via an esterification or etherification reaction, followed by a chloroformylation and alkylation reaction, and concluding with hydrolysis to yield the final product.[4] Another approach starts with the nitration of acetophenone, followed by reduction and diazotization.[6]
-
Example Synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone: To a stirred mixture of this compound (100 mg, 0.74 mmol) in 5 ml of methanol and 10 ml of ethyl acetate/dichloromethane at 293–303 K, sulfuryl chloride (150 mg, 1.1 mmol) is added dropwise. The reaction is stirred for 1 hour at room temperature. The solvent is then removed under reduced pressure to yield the desired product.[1]
-
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution. A common technique is slow evaporation of the solvent. For example, colorless crystals of 4'-Hydroxy-3'-methoxyacetophenone were obtained by dissolving 0.1 g of the compound in 5 ml of hot water and allowing the solution to cool to room temperature.[2] The choice of solvent is critical and often determined empirically.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and potential radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[2]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.
Experimental Workflow
The following diagram illustrates the logical flow of confirming the structure of this compound derivatives using X-ray crystallography.
Figure 1. A flowchart depicting the key stages from synthesis to structural confirmation.
Alternative and Complementary Techniques
While single-crystal X-ray crystallography is the gold standard for unambiguous structure determination of crystalline solids, other analytical techniques provide valuable and often complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the connectivity of atoms and their chemical environment. For molecules that are difficult to crystallize, NMR is often the primary method for structure determination.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can confirm the molecular formula.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in a molecule and its electronic structure, respectively.
By integrating data from these various spectroscopic methods with the precise three-dimensional information from X-ray crystallography, researchers can achieve a comprehensive and robust characterization of novel this compound derivatives, which is essential for advancing drug development programs.
References
- 1. eas.org [eas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 5. CN102249884B - Preparation technology of high purity this compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
